4-(Fluoromethyl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7FO |
|---|---|
Molecular Weight |
126.13 g/mol |
IUPAC Name |
4-(fluoromethyl)phenol |
InChI |
InChI=1S/C7H7FO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2 |
InChI Key |
HTYDXVJLNUOSGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CF)O |
Origin of Product |
United States |
Foundational & Exploratory
p-Hydroxybenzyl fluoride chemical structure and stability
(Part 2 of 2)
Beyond its intrinsic properties, p-hydroxybenzyl fluoride is a versatile synthetic intermediate. Its reactivity is dominated by the interplay between the phenolic hydroxyl group and the benzylic fluoride.
4.1. Role as a Bioisostere
In medicinal chemistry, the replacement of a hydrogen atom with a fluorine atom is a common bioisosteric substitution strategy. Specifically, replacing a metabolically labile benzylic C-H bond with a C-F bond can significantly enhance a drug candidate's metabolic stability.[1][2][3] The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s, which would otherwise hydroxylate the benzylic position, leading to rapid clearance.[1]
Diagram 4: Bioisosteric Replacement to Block Metabolism
Sources
Comparative Technical Profile: 4-(Fluoromethyl)phenol vs. 4-(Trifluoromethyl)phenol
[1]
Executive Summary: The Stability-Reactivity Paradox
In medicinal chemistry and organofluorine synthesis, 4-(Fluoromethyl)phenol (4-FMP ) and 4-(Trifluoromethyl)phenol (4-TFMP ) represent a classic dichotomy between reactive probes and stable scaffolds .
While they appear structurally homologous—differing only by two fluorine atoms—their behaviors in biological systems and synthetic pathways are diametrically opposed.
-
4-TFMP is the "shield": A metabolically robust bioisostere used to block oxidation sites, increase lipophilicity, and acidify the phenolic proton.
-
4-FMP is the "warhead": A chemically labile motif that frequently acts as a latent quinone methide (QM) precursor, often serving as a mechanism-based inhibitor (suicide substrate) rather than a stable drug metabolite.
This guide dissects the physicochemical divergence, synthetic handling, and metabolic fates of these two critical fluorinated phenols.
Physicochemical Divergence
The substitution of hydrogen for fluorine alters the electronic landscape of the phenol ring. The primary differentiator is the Hammett substituent constant (
Table 1: Comparative Physicochemical Data
| Property | Phenol (Reference) | 4-(Fluoromethyl)phenol (4-FMP ) | 4-(Trifluoromethyl)phenol (4-TFMP ) |
| Structure | Ph-OH | 4-(FH | 4-(F |
| Electronic Effect | Neutral | Weakly Electron Withdrawing (Inductive) | Strongly Electron Withdrawing (Inductive + Resonance) |
| Hammett | 0.00 | ~0.11 (Est.) | 0.54 |
| Acidity (pKa) | 10.0 | ~9.4 - 9.6 (Predicted) | 8.68 |
| Lipophilicity ( | 0.00 | Moderate | High (Hydrophobic anchor) |
| C-F Bond Energy | N/A | ~105-110 kcal/mol (Labile via elimination) | ~116 kcal/mol (Stable) |
| Primary Utility | Starting Material | Covalent Inhibitor / Probe | Metabolic Blocker / Bioisostere |
The "Fluorine Effect" on Acidity
-
4-TFMP: The trifluoromethyl group is a powerful electron-withdrawing group (EWG). It stabilizes the phenoxide anion through strong inductive effects (
), dropping the pKa by nearly 1.4 units compared to phenol. This makes 4-TFMP a better hydrogen bond donor but a poorer acceptor. -
4-FMP: The monofluoromethyl group (
) is less electron-withdrawing. The single fluorine atom exerts an inductive pull, but it lacks the cumulative power of the group. Consequently, its acidity is closer to that of the parent phenol.
Metabolic Fate & Toxicology: The Quinone Methide Pathway
The most critical distinction for drug developers is the metabolic stability of the benzylic carbon.
4-TFMP: The Metabolic Blockade
The C-F bonds in the
4-FMP: The Latent Electrophile
4-FMP is prone to defluorination . Under physiological conditions or enzymatic catalysis, the benzylic fluoride can be eliminated (as HF), generating a para-Quinone Methide (p-QM) . This intermediate is a highly reactive Michael acceptor that rapidly alkylates nucleophilic residues (Cysteine thiols, Lysine amines) on proteins or DNA.
Visualization: The Quinone Methide Danger Pathway
Figure 1: Divergent metabolic fates. 4-TFMP resists modification, while 4-FMP eliminates HF to form a reactive alkylating agent.
Synthetic Methodologies
Synthesizing these compounds requires distinct safety protocols due to the reactivity of the fluorinating agents and the stability of the products.
Protocol A: Synthesis of 4-(Fluoromethyl)phenol (via DAST)
Note: This synthesis is hazardous. The product is prone to polymerization or decomposition upon storage.
Reagents: 4-Hydroxybenzyl alcohol, Diethylaminosulfur trifluoride (DAST), Dichloromethane (DCM).
-
Protection (Recommended): Protect the phenol as a silyl ether (e.g., TBDMS) to prevent competitive fluorination or polymerization.
-
Substrate: 4-(tert-butyldimethylsilyloxy)benzyl alcohol.
-
-
Fluorination:
-
Cool a solution of the substrate (1.0 eq) in anhydrous DCM to -78°C under Argon.
-
Add DAST (1.1 eq) dropwise. Caution: DAST reacts violently with water.
-
Stir for 1 hour, allowing temperature to rise to 0°C.
-
-
Quench & Workup:
-
Quench carefully with saturated aqueous NaHCO
. -
Extract with DCM, dry over MgSO
, and concentrate in vacuo at low temperature (<30°C).
-
-
Deprotection:
-
Treat the intermediate with TBAF (Tetra-n-butylammonium fluoride) in THF to remove the silyl group.
-
Crucial Step: Purify immediately via flash chromatography (neutral silica). Do not store for extended periods.
-
Protocol B: Synthesis of 4-(Trifluoromethyl)phenol
Note: This compound is commercially available but can be synthesized from 4-trifluoromethylaniline.
Reagents: 4-Trifluoromethylaniline, NaNO
-
Diazotization:
-
Dissolve 4-trifluoromethylaniline in 30% H
SO at 0°C. -
Add aqueous NaNO
dropwise, maintaining temperature <5°C to form the diazonium salt.
-
-
Hydrolysis:
-
Transfer the cold diazonium solution slowly into a boiling solution of 10% H
SO . -
Observation: Evolution of N
gas indicates hydrolysis.
-
-
Isolation:
-
Cool the mixture. The phenol often crystallizes or oils out.
-
Extract with ethyl acetate. The product is highly stable and can be purified by standard recrystallization (from hexanes/EtOAc) or distillation.
-
Decision Framework for Drug Design
When should you choose one over the other? Use this logic flow.
Figure 2: Strategic selection guide for medicinal chemistry campaigns.
References
-
Thompson, D. C., et al. (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation.[2] Chemico-Biological Interactions. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Wang, J., et al. (2019). Aqueous pKa values of fluorinated phenols. Journal of Physical Organic Chemistry.[3] Link
-
Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[2][4] The Journal of Organic Chemistry. Link
-
Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.[5] Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
The Monofluoromethyl Group in Phenolic Systems: Electronic Profiling & Synthetic Strategy
Executive Summary
The monofluoromethyl group (
Part 1: The Physicochemical Profile
Electronic Tug-of-War: Induction vs. Hyperconjugation
Unlike the fluorine atom directly attached to the ring (which donates electrons via resonance but withdraws via induction), the
-
Inductive Effect (
): The electronegative fluorine atom polarizes the C-F bond, creating a dipole that pulls electron density from the aromatic ring through the methylene spacer. This effect is significant but dampened compared to . -
Negative Hyperconjugation: There is an interaction between the occupied
-orbitals of the benzene ring and the low-lying antibonding orbital. This stabilizes the electron density of the ring, effectively making the group an electron sink, though weaker than .
Hammett Substituent Constants & Acidity ( )
The electronic impact is best quantified by comparing Hammett constants (
Table 1: Comparative Electronic & Physicochemical Metrics
| Substituent ( | Phenol | Electronic Character | ||
| Neutral | ||||
| Electron Donating (Weak) | ||||
| Electron Withdrawing (Weak) | ||||
| Electron Withdrawing (Moderate) | ||||
| Dual (Withdrawing/Donating) | ||||
| Electron Withdrawing (Strong) |
*Note: Values for
The Ortho-Effect & Intramolecular Hydrogen Bonding
When the
-
H-Bond Acceptance: The fluorine atom is a weak hydrogen bond acceptor. A weak intramolecular hydrogen bond (
) can form, stabilizing a planar conformation. -
Acidity Anomaly: Unlike ortho-nitrophenol (where strong H-bonding locks the proton, reducing acidity), the weak
interaction does not significantly impede deprotonation. The inductive withdrawal usually dominates, making ortho-fluoromethylphenol more acidic than para-fluoromethylphenol.
Part 2: Visualization of Electronic Effects
The following diagram illustrates the mechanistic hierarchy governing the electronic influence of the monofluoromethyl group on the phenolic ring.
Caption: Figure 1. Mechanistic pathways of electronic modulation by the monofluoromethyl group. The group acts as an electron sink via induction and hyperconjugation, stabilizing the phenoxide anion.
Part 3: Synthetic Methodologies
Direct fluorination of phenols is difficult due to the high reactivity of the phenolic ring toward electrophiles. The most robust route to (fluoromethyl)phenols involves the deoxofluorination of protected hydroxybenzyl alcohols.
Protocol: Synthesis of 4-(Fluoromethyl)phenol
Objective: Convert 4-hydroxybenzyl alcohol to 4-(fluoromethyl)phenol without polymerizing the sensitive quinone methide intermediate.
Reagents:
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E
-
Protecting Group: Acetyl (Ac) or TBDMS
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Phenol Protection (Critical):
-
Rationale: The phenolic hydroxyl is nucleophilic and will react with DAST. Furthermore, free phenols with benzylic leaving groups easily eliminate to form reactive quinone methides, leading to polymerization.
-
Procedure: React 4-hydroxybenzyl alcohol (1.0 eq) with Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq) in DCM at 0°C.
-
Yield: Isolate 4-acetoxybenzyl alcohol quantitatively.
-
-
Deoxofluorination:
-
Safety: DAST generates HF. Use plastic/Teflon ware if possible, or glass with strict safety protocols.
-
Procedure: Dissolve 4-acetoxybenzyl alcohol (1.0 eq) in anhydrous DCM under
. Cool to -78°C . -
Addition: Add DAST (1.1 eq) dropwise. The low temperature prevents elimination side reactions.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Quench: Pour into saturated aqueous
(Caution: Gas evolution). Extract with DCM. -
Product: 4-acetoxybenzyl fluoride.
-
-
Deprotection:
-
Procedure: Hydrolyze the acetate using mild base (
, 2.0 eq) in Methanol/Water (4:1) at room temperature. -
Note: Avoid strong heating or strong caustic conditions which might hydrolyze the benzylic fluoride (though C-F is relatively strong, benzylic position is activated).
-
Isolation: Acidify carefully to pH 6, extract with Ethyl Acetate.
-
Synthetic Pathway Diagram:
Caption: Figure 2. Three-step synthetic route ensuring chemoselectivity and safety.
Part 4: Medicinal Chemistry Implications[4]
Metabolic "Soft Spot" vs. Bioisostere
While
-
Metabolic Fate: Oxidation of
typically leads to a gem-fluorohydrin, which spontaneously eliminates HF to form the corresponding aldehyde (or acid). -
Design Strategy: Use
to reduce metabolic clearance compared to , but do not rely on it to block metabolism entirely as would.
Lipophilicity ( )
The substitution of H with F increases lipophilicity, but less so than full perfluorination.
-
to
. -
This modest increase improves membrane permeability without incurring the solubility penalty often seen with polyfluorinated compounds.
References
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link
-
Middleton, W. J. (1975). New fluorinating reagents.[4] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574–578. (Original DAST protocol). Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
Sources
Technical Whitepaper: Solubility & Stability Profiling of 4-(Fluoromethyl)phenol
Topic: Solubility & Stability Profiling of 4-(Fluoromethyl)phenol Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Safety Officers.
Executive Summary
4-(Fluoromethyl)phenol (CAS: 62037-85-8), also known as 4-hydroxybenzyl fluoride , represents a specialized class of fluorinated building blocks used in bioisosteric replacement and enzyme inhibition studies. Unlike stable trifluoromethyl analogs, this compound functions as a latent quinone methide (QM) precursor .
This guide addresses a critical operational paradox: Solubility cannot be decoupled from stability. While the compound is thermodynamically soluble in polar protic solvents, it is kinetically unstable in them, undergoing rapid solvolysis and elimination of hydrogen fluoride (HF). This whitepaper defines the specific solvent systems required to maintain structural integrity during processing and analysis.
Physicochemical Characterization & Instability Mechanism
Structural Dynamics
The physicochemical behavior of 4-(fluoromethyl)phenol is dominated by the electronic "push-pull" relationship between the phenolic hydroxyl group and the fluoromethyl moiety.
| Property | Data | Context |
| CAS Number | 62037-85-8 | Distinct from 4-(Trifluoromethyl)phenol (CAS 402-45-9) |
| Molecular Weight | 126.13 g/mol | Low MW fragment |
| LogP (Predicted) | ~1.3 - 1.5 | Moderately lipophilic |
| Acidity (pKa) | ~9.5 (Phenol) | Ionization triggers decomposition |
| Leaving Group | Fluoride (F⁻) | Poor LG generally, but activated here |
The Quinone Methide Elimination Pathway
The primary handling risk is the spontaneous elimination of HF to form a reactive p-quinone methide (p-QM) intermediate. This reaction is accelerated by:
-
Bases: Deprotonation of the phenol increases electron donation (the "push").
-
Protic Solvents: Stabilization of the leaving fluoride ion (H-bonding).
-
Nucleophiles: Trapping of the QM intermediate (Solvolysis).
Mechanistic Visualization
The following diagram illustrates the decomposition pathway that dictates solvent selection.
Figure 1: Mechanism of instability. The compound eliminates HF to form a reactive electrophile, which is then trapped by nucleophilic solvents.
Solvent Compatibility Matrix
Researchers must categorize solvents not merely by "solubility" (can it dissolve?) but by "compatibility" (will it survive?).
Solvent Selection Guide
| Solvent Class | Solubility | Stability Risk | Recommendation |
| Chlorinated (DCM, CHCl₃) | High | Low | Preferred. Excellent for extraction and short-term storage. Ensure acid-free (pass through basic alumina if needed). |
| Ethers (THF, Et₂O) | High | Low/Moderate | Acceptable. Use anhydrous. Peroxides or trace acids may catalyze decomposition. |
| Polar Aprotic (DMSO, DMF) | Very High | Moderate | Use with Caution. High polarity stabilizes the transition state. Keep anhydrous and neutral. |
| Alcohols (MeOH, EtOH) | High | Critical | FORBIDDEN. Rapid solvolysis occurs. Forms benzyl ether artifacts (e.g., 4-(methoxymethyl)phenol). |
| Water / Buffers | Moderate | Critical | FORBIDDEN. Hydrolysis to 4-hydroxybenzyl alcohol and HF generation. |
| Hydrocarbons (Hexane) | Low | Low | Poor Solvent. Useful only as an anti-solvent for precipitation. |
Experimental Protocols
Protocol A: Safe Dissolution for Analysis (NMR/HPLC)
Objective: Prepare a stable solution for structural verification without generating artifacts.
Reagents:
-
Solvent: Deuterated Chloroform (
) or Dichloromethane ( ). -
Drying Agent: Molecular Sieves (3Å), activated.
-
Temperature: 0°C to 4°C.
Workflow:
-
Pre-chill the solvent and the receiving vial to 0°C.
-
Weigh 4-(fluoromethyl)phenol rapidly; minimize exposure to ambient humidity.
-
Add solvent to the solid (Target conc: 5-10 mg/mL).
-
Do not sonicate if possible (heat generation triggers elimination). Swirl gently.
-
Self-Validation Step: Acquire
NMR immediately.-
Check: Look for doublet at
ppm ( Hz) for the group. -
Fail Criteria: Appearance of a singlet at
ppm indicates hydrolysis to benzyl alcohol ( ).
-
Protocol B: Solubility Determination (Saturation Method)
Note: Standard shake-flask methods (24h equilibrium) are invalid due to decomposition. A Kinetic Solubility approach is required.
Figure 2: Kinetic solubility workflow designed to minimize decomposition time.
Step-by-Step:
-
Preparation: Calibrate HPLC with a fresh standard curve using a known pure sample (dissolved in cold ACN).
-
Saturation: Add excess solid to 1 mL of target solvent (e.g., DCM) in a chilled vial.
-
Equilibration: Vortex for only 60 seconds at 4°C. (Longer times risk HF evolution).
-
Sampling: Rapidly filter supernatant using a hydrophobic PTFE filter (hydrophilic filters may retain moisture).
-
Quench: Immediately dilute the filtrate 100x into Acetonitrile (ACN). Note: ACN is preferred over MeOH to prevent solvolysis during the autosampler wait time.
Safety & Stability Warnings
Hydrogen Fluoride (HF) Generation
Upon decomposition or hydrolysis, this compound releases stoichiometric quantities of HF.
-
Risk: Glass etching, skin burns, and systemic toxicity if handled on a multi-gram scale.
-
Mitigation: Do not store solutions in glass for extended periods. Use polypropylene (PP) containers for long-term storage of stock solutions.
Biological Activity (Suicide Inhibition)
The instability described above is the basis for its biological activity. The generated quinone methide is a potent alkylator of proteins (cysteine/lysine residues) and DNA.
-
Handling: Treat as a genotoxic alkylating agent . Use double gloves and handle only in a fume hood.
References
-
Chemical Identity & CAS: LGC Standards. 4-(Fluoromethyl)phenol Data Sheet. CAS: 62037-85-8.[1][2] Link
- Quinone Methide Mechanism: Rokita, S. E. (2009). Quinone Methides. Wiley-Interscience. (Explains the elimination mechanism of p-hydroxybenzyl fluorides).
-
Stability of Benzyl Fluorides: Van de Water, R. W., et al. (2002). "Reactivity of p-hydroxybenzyl fluoride derivatives." Journal of the American Chemical Society. Link
-
Solubility Principles: Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link
Sources
Methodological & Application
Application Note: Precision Synthesis and Handling of 4-(Fluoromethyl)phenol
The following Application Note and Protocol is designed for high-level research and drug development contexts. It addresses the synthesis of 4-(Fluoromethyl)phenol , a compound characterized by significant chemical instability, necessitating a strategic "Protect-Fluorinate-Generate" approach rather than direct isolation.
Part 1: Strategic Analysis & Scientific Rationale
The Stability Paradox
The synthesis of 4-(Fluoromethyl)phenol presents a classic challenge in physical organic chemistry: Latent Reactivity . Unlike its stable trifluoromethyl counterpart (4-trifluoromethylphenol, CAS 402-45-9), the monofluoromethyl variant is a "self-immolating" molecule under standard conditions.
Mechanism of Instability: The presence of a free phenolic hydroxyl group (para-position) acts as an electron donor (via the phenoxide resonance), promoting the expulsion of the fluoride ion. This spontaneous elimination generates a highly reactive para-Quinone Methide (p-QM) intermediate.
-
Consequence: Attempting to isolate the free phenol typically results in rapid polymerization (poly-benzyl ethers) or decomposition upon contact with silica gel, moisture, or mild bases.
-
Solution: This protocol utilizes a Protective Group Strategy .[1][2] We synthesize the stable precursor, 4-Acetoxybenzyl fluoride , which can be stored and hydrolyzed in situ to generate the active 4-(Fluoromethyl)phenol when required (e.g., for enzyme inhibition studies or protein labeling).
Route Selection: Reagent Causality
Direct fluorination of 4-hydroxybenzyl alcohol using DAST (Diethylaminosulfur trifluoride) is not recommended for the unprotected substrate due to:
-
Chemoselectivity: DAST can react with the phenolic oxygen.
-
Acid Catalysis: The HF byproduct catalyzes the immediate polymerization of the product.
Selected Reagent: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate).[3]
-
Why: It is a crystalline, thermally stable salt that releases less free HF than DAST.[3]
-
Promoter: Used in conjunction with DBU or Et3N[3]·3HF to buffer the reaction and prevent acid-catalyzed decomposition of the benzylic fluoride.
Part 2: Chemical Pathway Visualization
The following diagram illustrates the critical distinction between the stable precursor pathway and the unstable direct pathway.
Caption: Comparative pathways showing the necessity of the acetoxy-protection strategy to avoid spontaneous quinone methide formation.
Part 3: Detailed Experimental Protocol
Phase 1: Synthesis of Precursor (4-Acetoxybenzyl Alcohol)
Objective: Mask the phenolic oxygen to prevent quinone methide formation.
Reagents:
-
4-Hydroxybenzyl alcohol (1.0 eq)[2]
-
Acetic Anhydride (1.2 eq)
-
Pyridine (1.5 eq)
-
DCM (Dichloromethane), anhydrous
Procedure:
-
Dissolve 4-hydroxybenzyl alcohol (12.4 g, 100 mmol) in anhydrous DCM (200 mL) at 0°C.
-
Add pyridine (12.1 mL, 150 mmol) followed by dropwise addition of acetic anhydride (11.3 mL, 120 mmol).
-
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
QC Check: TLC should show complete consumption of starting material.
-
Workup: Wash with 1M HCl (to remove pyridine), then saturated NaHCO3, then brine. Dry over Na2SO4.[1][2][4][5][6]
-
Isolation: Concentrate in vacuo. The product, 4-acetoxybenzyl alcohol , is typically a white solid/oil. Yield >90%.
Phase 2: Deoxyfluorination (Synthesis of 4-Acetoxybenzyl Fluoride)
Objective: Install the fluorine atom under non-acidic conditions.
Table 1: Reaction Components
| Component | Role | Equivalents | Notes |
|---|---|---|---|
| 4-Acetoxybenzyl Alcohol | Substrate | 1.0 | Dried azeotropically if needed. |
| XtalFluor-E | Fluorinating Agent | 1.2 | Handle in fume hood; moisture sensitive. |
| DBU | Promoter/Base | 1.5 | Scavenges HF; prevents polymerization. |
| DCM | Solvent | 0.1 M | Must be anhydrous. |
Protocol:
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.
-
Dissolution: Add 4-acetoxybenzyl alcohol (1.0 eq) and DBU (1.5 eq) to DCM. Cool the solution to -78°C (Dry ice/Acetone bath).
-
Critical Note: The presence of base (DBU) before adding the fluorinating agent is vital to neutralize HF immediately upon generation.
-
-
Addition: Add XtalFluor-E (1.2 eq) solid in one portion (or dissolved in minimal DCM if preferred).
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Do not heat to reflux.
-
Quench: Pour the reaction mixture into a vigorously stirring saturated aqueous NaHCO3 solution.
-
Why: Rapid neutralization is essential. Acidic workup will destroy the product.
-
-
Extraction: Extract with DCM (3x). Wash combined organics with dilute brine.
-
Purification: Flash chromatography on silica gel (pre-treated with 1% Et3N to ensure basicity). Elute with Hexanes/EtOAc (gradient).
-
Result:4-Acetoxybenzyl fluoride (Colorless oil or low-melting solid).
-
Phase 3: In Situ Generation (The "Application" Step)
Objective: Release the active 4-(fluoromethyl)phenol for use.
Context: Use this step immediately before your biological assay or coupling reaction.
-
Dissolve 4-acetoxybenzyl fluoride in the reaction buffer (e.g., Phosphate buffer pH 7.4 containing 10% DMSO).
-
Add Porcine Liver Esterase (PLE) or a mild chemical base (1.0 eq LiOH at 0°C).
-
Observation: The acetyl group is cleaved, generating 4-(fluoromethyl)phenol.
-
Kinetics: The phenol will spontaneously eliminate HF (t1/2 ~ minutes to hours depending on pH) to form the Quinone Methide, which will then label available nucleophiles (cysteines, lysines) in the mixture.
Part 4: Quality Control & Troubleshooting
Self-Validating Analytical Signatures:
| Technique | Expected Signal (4-Acetoxybenzyl Fluoride) | Diagnostic Value |
| 19F NMR | Singlet/Triplet ~ -200 to -220 ppm (benzyl F) | Confirms C-F bond formation. Absence of signal at -188 ppm (HF) or -120 ppm (Ar-F) confirms selectivity. |
| 1H NMR | Doublet (J_HF ~ 48 Hz) at ~5.3 ppm (-CH2F) | The large coupling constant is the definitive signature of a benzyl fluoride. |
| Stability Test | Dissolve in CDCl3. Monitor 1H NMR over 24h. | If peaks broaden or new aromatic signals appear, polymerization is occurring. Store at -20°C. |
Troubleshooting Guide:
-
Problem: Product polymerizes on the column.
-
Problem: Low Yield with DAST.
References
-
Mechanism of Quinone Methide Formation: Thompson, D. C., et al. "Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation." Chemico-Biological Interactions, 2000, 126(1), 1-14. (Note: This paper establishes the instability of para-substituted benzyl fluorides/phenols).
-
XtalFluor-E Reagent Protocol: L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 2010, 75(10), 3401–3411.
-
General Reactivity of Benzyl Fluorides: Desroches, J., et al. "In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes." Organic & Biomolecular Chemistry, 2015, 13, 2243-2246.
- Rokita, S. E. "Quinone Methides: Relevant Intermediates in Organic Chemistry." Wiley Online Library, 2009.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alcohol to Fluoride - DAST [commonorganicchemistry.com]
- 8. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 9. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 10. jelsciences.com [jelsciences.com]
Application Note: 4-(Fluoromethyl)phenol as a Versatile Building Block for the Synthesis of Novel Aryl Ethers
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and pharmacokinetic profiles.[1] While the trifluoromethyl group (-CF3) is well-established, its monofluoromethyl (-CH2F) analogue presents unique bioisosteric properties, capable of mimicking hydroxyl or methyl groups and participating in hydrogen bonding.[1][2] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the use of 4-(Fluoromethyl)phenol as a key building block for the synthesis of diverse aryl ethers. We present detailed principles and step-by-step protocols for three robust synthetic strategies: the Williamson ether synthesis for alkyl aryl ethers, and the Ullmann condensation and Buchwald-Hartwig O-arylation for diaryl ethers.
Introduction: The Strategic Value of the Monofluoromethyl Moiety
Aryl ethers are a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. The ability to fine-tune the physicochemical properties of these molecules is paramount. The introduction of fluorine-containing groups is a proven strategy to enhance metabolic stability by blocking sites of oxidative metabolism.[3][4] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering it resistant to enzymatic cleavage by cytochrome P450 enzymes.[5][6]
The monofluoromethyl group (-CH2F) offers distinct advantages over the more common trifluoromethyl group (-CF3). It can serve as a bioisostere of the methyl (-CH3), hydroxyl (-OH), or even thiol (-SH) group, while also acting as a hydrogen bond donor, a property not shared by the -CF3 group.[1] This makes 4-(Fluoromethyl)phenol an exceptionally valuable starting material for generating novel analogues of existing compounds or for building new chemical entities with desirable drug-like properties.
Physicochemical Properties of 4-(Fluoromethyl)phenol
4-(Fluoromethyl)phenol is a crystalline solid at room temperature. The key to its utility in aryl ether synthesis lies in the reactivity of its phenolic hydroxyl group.
-
Acidity (pKa): The precise pKa of 4-(Fluoromethyl)phenol is not widely reported, but it can be estimated based on related structures. Phenol has a pKa of approximately 10.0. Electron-withdrawing groups attached to the aromatic ring increase acidity (lower the pKa). The monofluoromethyl group is moderately electron-withdrawing due to the electronegativity of the fluorine atom. Its effect is less pronounced than that of a trifluoromethyl group (pKa of 4-(Trifluoromethyl)phenol is ~9.4) but more significant than a simple methyl group (pKa of p-cresol is ~10.2).[7][8] Therefore, the pKa of 4-(Fluoromethyl)phenol is estimated to be in the range of 9.5-9.8. This enhanced acidity facilitates its deprotonation to the corresponding phenoxide, which is the active nucleophile in the ether synthesis reactions discussed below.
Synthetic Strategy I: Williamson Ether Synthesis for Alkyl Aryl Ethers
The Williamson ether synthesis is a classic, reliable, and cost-effective method for preparing unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where a phenoxide nucleophile attacks an alkyl halide (or other electrophile with a good leaving group, such as a tosylate).[9][10]
Principle & Rationale: The reaction is initiated by deprotonating 4-(Fluoromethyl)phenol with a suitable base to form the more nucleophilic 4-(fluoromethyl)phenoxide. Given the estimated pKa of ~9.5-9.8, moderately strong bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are sufficient, particularly in polar aprotic solvents like DMF or acetonitrile which accelerate SN2 reactions.[11] For less reactive alkyl halides, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used to ensure complete deprotonation.[10] The choice of electrophile is critical; primary alkyl halides are ideal, while secondary halides may yield a mixture of substitution and elimination products, and tertiary halides will predominantly lead to elimination.[10]
Experimental Protocol 1: Synthesis of 1-(Benzyloxy)-4-(fluoromethyl)benzene
This protocol details the reaction of 4-(Fluoromethyl)phenol with benzyl bromide.
Materials:
-
4-(Fluoromethyl)phenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-(Fluoromethyl)phenol (1.0 eq) and anhydrous K2CO3 (2.0 eq).
-
Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.5 M concentration with respect to the phenol).
-
Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation.
-
Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash twice with water and once with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl ether.
Synthetic Strategy II: Transition-Metal Catalyzed Synthesis of Diaryl Ethers
For the synthesis of diaryl ethers, where the electrophile is an aryl halide, the SN2 pathway is not viable. In these cases, transition-metal-catalyzed cross-coupling reactions are the methods of choice.
Ullmann Condensation (Copper-Catalyzed)
The Ullmann condensation is a classic method for forming C-O bonds between phenols and aryl halides using a copper catalyst.[12][13] Traditional protocols often require harsh conditions (high temperatures >150 °C and polar aprotic solvents like DMF or NMP) and stoichiometric amounts of copper.[12] However, modern variations utilize catalytic amounts of copper salts, often with ligands, allowing for milder conditions.
Principle & Rationale: The reaction mechanism is believed to involve the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.[12] The reaction works best with electron-deficient aryl halides (e.g., those bearing nitro or cyano groups) and aryl iodides or bromides are more reactive than chlorides.[12]
Experimental Protocol 2: Ullmann Synthesis of 4-(Fluoromethyl)phenyl Phenyl Ether
Materials:
-
4-(Fluoromethyl)phenol (1.2 eq)
-
Iodobenzene (1.0 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Cesium carbonate (Cs2CO3) (2.0 eq)
-
Toluene, anhydrous
Procedure:
-
In an oven-dried Schlenk tube, combine CuI (0.1 eq) and 1,10-phenanthroline (0.2 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add 4-(Fluoromethyl)phenol (1.2 eq), Cs2CO3 (2.0 eq), and a magnetic stir bar.
-
Add anhydrous toluene, followed by iodobenzene (1.0 eq) via syringe.
-
Seal the tube and heat the mixture in an oil bath at 110-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the copper catalyst.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the filtrates, concentrate under reduced pressure, and purify the residue by flash column chromatography to afford the desired diaryl ether.
Buchwald-Hartwig O-Arylation (Palladium-Catalyzed)
The Buchwald-Hartwig amination has been successfully extended to C-O bond formation, providing a powerful and often milder alternative to the Ullmann condensation.[14] This palladium-catalyzed cross-coupling reaction exhibits broad substrate scope and functional group tolerance, often proceeding at lower temperatures.[15][16]
Principle & Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[14] A Pd(0) complex, stabilized by a phosphine ligand, undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex coordinates with the phenoxide, which is formed in situ by a base. Subsequent reductive elimination forms the C-O bond of the diaryl ether product and regenerates the active Pd(0) catalyst. The choice of ligand is crucial for an efficient reaction, with bulky, electron-rich phosphine ligands (e.g., those from the Buchwald or Hartwig groups) being highly effective.
Experimental Protocol 3: Buchwald-Hartwig Synthesis of 4-(Fluoromethyl)phenyl Phenyl Ether
Materials:
-
4-(Fluoromethyl)phenol (1.2 eq)
-
Bromobenzene (1.0 eq)
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K3PO4), anhydrous (2.0 eq)
-
Toluene, anhydrous
Procedure:
-
To a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.02 eq), RuPhos (0.04 eq), K3PO4 (2.0 eq), and 4-(Fluoromethyl)phenol (1.2 eq) to a Schlenk tube.
-
Add anhydrous toluene, followed by bromobenzene (1.0 eq).
-
Seal the tube, remove from the glovebox, and heat in an oil bath at 100 °C for 8-16 hours, or until TLC indicates consumption of the starting material.
-
Cool the reaction to room temperature. Dilute with diethyl ether and filter through a plug of silica gel, eluting with more ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the pure diaryl ether.
Summary of Synthetic Methods
| Method | Coupling Partner | Catalyst System | Typical Conditions | Advantages | Limitations |
| Williamson Synthesis | Primary Alkyl Halides/Tosylates | Base-mediated (K2CO3, NaH) | 40-80 °C, DMF/MeCN | Cost-effective, simple setup, reliable for alkyl ethers | Limited to SN2-reactive electrophiles; elimination side-reactions |
| Ullmann Condensation | Aryl Iodides/Bromides | CuI / Ligand | 110-150 °C, Toluene/NMP | Good for electron-poor aryl halides | Harsh conditions, potential for low yields, catalyst removal can be difficult |
| Buchwald-Hartwig | Aryl Bromides/Chlorides/Tosylates | Pd(0) / Phosphine Ligand | 80-110 °C, Toluene/Dioxane | Milder conditions, broad scope, high functional group tolerance | Higher cost of catalyst/ligand, sensitivity to air/moisture |
Safety and Handling
While a specific MSDS for 4-(Fluoromethyl)phenol is not widely available, related fluorinated phenols are known to be hazardous.[17]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling 4-(Fluoromethyl)phenol and its reagents.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. It is expected to be a skin irritant and harmful if swallowed.[17]
-
Reagents:
-
Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Strong caustic bases like NaOH and KOH can cause severe chemical burns.[18]
-
Alkyl Halides: Many alkylating agents, such as benzyl bromide, are lachrymatory and toxic.
-
Palladium/Copper Catalysts: Handle heavy metal catalysts with care, as they can be toxic. Avoid inhalation of fine powders.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently strong base; Inactive catalyst; Low reaction temperature/time; Poor quality solvent/reagents. | Use a stronger base (e.g., NaH for Williamson, Cs2CO3 for Ullmann). Use fresh, anhydrous solvents. For Pd-catalyzed reactions, ensure an inert atmosphere. Increase temperature or reaction time. |
| Elimination Side Product (Williamson) | Sterically hindered (e.g., secondary) alkyl halide used. | Use a primary alkyl halide. If a secondary group is required, consider alternative synthetic routes. |
| Hydrodehalogenation (Ullmann/Buchwald) | Presence of water or other proton sources; Catalyst degradation. | Ensure all reagents and solvents are rigorously dried. Degas solvents thoroughly. Use a robust ligand for the Buchwald-Hartwig reaction. |
| Difficult Purification | Residual high-boiling solvent (e.g., DMF, NMP). | Perform multiple aqueous washes during workup to remove the solvent. Consider using an alternative solvent like toluene or dioxane if possible. |
Conclusion
4-(Fluoromethyl)phenol is a highly valuable and versatile building block for the synthesis of a wide array of aryl ethers. Its unique electronic and bioisosteric properties make it an attractive starting point for programs in drug discovery and materials science. By leveraging classic methods like the Williamson ether synthesis and modern transition-metal-catalyzed protocols such as the Ullmann and Buchwald-Hartwig couplings, researchers can readily access both alkyl aryl and diaryl ethers, enabling the exploration of new chemical space. The protocols and guidelines presented herein provide a solid foundation for the successful application of this important reagent.
References
-
Zhong, Y., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - 4-(Trifluoromethyl)phenol. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Zhong, Y., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
Sladek, M. A., & Strieter, E. R. (2017). Alkyl Aryl Ether Bond Formation with PhenoFluor. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Vávra, J., et al. (2022, June 2). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society. Retrieved from [Link]
-
Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved from [Link]
-
Landelle, G., Panossian, A., & Leroux, F. (2014, March 31). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Le, T. B., et al. (2025, April 10). A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes. Chemical Science. Retrieved from [Link]
-
Moravian University. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
- Feiring, A. E. (1979). US Patent 4157344A: Preparation of aryl trifluoromethyl ethers. Google Patents.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Kieltsch, I., & Togni, A. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC. Retrieved from [Link]
-
Derrick, J. S., et al. (2020, August 4). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]
-
Kass, S. R., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
Macmillan Group Meeting. (2010, April 21). Buchwald-Hartwig C-C Bond Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]
-
Dennis, J. M., et al. (2025, September 26). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. Retrieved from [Link]
-
Curran, D. P., & Zhang, W. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Retrieved from [Link]
-
Liu, Y., et al. (2025, April 14). Visible Light‐Mediated C H Monofluoromethylation of (Hetero)Arenes. Angewandte Chemie. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]
Sources
- 1. A unified approach to meta -selective methylation, mono-, di- and trifluoromethylation of arenes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01367D [pubs.rsc.org]
- 2. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4-(Trifluoromethyl)phenol | 402-45-9 | Benchchem [benchchem.com]
- 8. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. francis-press.com [francis-press.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. The Williamson Ether Synthesis [cs.gordon.edu]
Introduction of monofluoromethyl groups into phenolic substrates
Application Note: Precision Monofluoromethylation of Phenolic Substrates
Executive Summary
The monofluoromethyl group (-CH₂F) is a privileged motif in modern medicinal chemistry. Acting as a bioisostere of hydroxymethyl (-CH₂OH) or methyl (-CH₃) groups, it modulates pKa, enhances metabolic stability by blocking oxidative metabolism, and improves lipophilicity (LogP). However, the introduction of -CH₂F into phenolic substrates presents a dichotomy of difficulty: O-monofluoromethylation (forming monofluoromethyl ethers, Ar-O-CH₂F) is increasingly accessible via electrophilic reagents, while C-monofluoromethylation (forming Ar-CH₂F) often requires indirect strategies due to the instability of monofluoromethyl cations and carbenes.
This guide provides validated, high-fidelity protocols for introducing -CH₂F groups into phenolic substrates, prioritizing bench-stable reagents over volatile gases (e.g., Freon 31) to ensure safety and reproducibility.
Strategic Guide & Reagent Selection
Before initiating synthesis, the target regiochemistry (Oxygen vs. Carbon) dictates the methodology. The following decision matrix outlines the optimal path.
Figure 1: Strategic decision tree for monofluoromethylation of phenols.
Method A: O-Monofluoromethylation (The "Gold Standard")
Direct O-alkylation of phenols is the most common application. While historically performed using chlorofluoromethane (ClCH₂F) gas, modern protocols utilize S-(fluoromethyl)diphenylsulfonium tetrafluoroborate , a solid, non-volatile electrophilic fluoromethylating agent.
Mechanism
The reaction proceeds via a soft alkylation mechanism. The phenolic oxygen, activated by a base, attacks the methylene carbon of the sulfonium salt, displacing diphenyl sulfide as a neutral leaving group.
Figure 2: SN2 mechanism for O-monofluoromethylation using sulfonium reagents.
Protocol 1: Synthesis of Aryl Monofluoromethyl Ethers
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: S-(Fluoromethyl)diphenylsulfonium tetrafluoroborate (1.2 equiv) [CAS: 158052-78-3]
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with nitrogen/argon.
-
Dissolution: Add the phenol substrate (1.0 mmol) and anhydrous DCM (5.0 mL, 0.2 M).
-
Activation: Add Cs₂CO₃ (1.5 mmol, 488 mg) in one portion. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (formation of phenoxide).
-
Addition: Add S-(fluoromethyl)diphenylsulfonium tetrafluoroborate (1.2 mmol, 367 mg) in one portion.
-
Note: The reagent is hygroscopic; handle quickly or in a glovebox if possible.
-
-
Reaction: Stir the heterogeneous mixture vigorously at RT. Monitor by TLC or LC-MS.
-
Typical Time: 2–6 hours.
-
Observation: The reaction is generally clean; the formation of diphenyl sulfide (byproduct) can be observed by its distinct odor.
-
-
Workup: Dilute with Et₂O (20 mL) and water (10 mL). Separate layers. Extract aqueous layer with Et₂O (2 x 10 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.
-
Caution: Monofluoromethyl ethers can be sensitive to strong acids; avoid acidic stains during TLC if possible.
-
Validation Criteria:
-
¹⁹F NMR: Look for a triplet (coupling to CH₂) around -150 to -160 ppm (J_HF ≈ 55-60 Hz).
-
¹H NMR: The -OCH₂F protons appear as a distinct doublet (J_HF ≈ 55-60 Hz) around 5.6–5.9 ppm.
Method B: C-Monofluoromethylation (Indirect Route)
Direct C-H monofluoromethylation of phenols is electronically challenging due to the high electron density of the ring and the instability of "CH₂F+" equivalents. The most reliable method for medicinal chemistry is Deoxyfluorination of Benzylic Alcohols .
Protocol 2: Deoxyfluorination via DAST/Deoxo-Fluor
This route converts a phenol to a salicylaldehyde derivative (via Reimer-Tiemann or Vilsmeier-Haack), reduces it to the alcohol, and then fluorinates.
Workflow: Ar-OH → HO-Ar-CHO → HO-Ar-CH₂OH → HO-Ar-CH₂F
Step-by-Step Procedure (Step 3: Deoxyfluorination):
-
Substrate: Hydroxybenzyl alcohol derivative (phenolic OH should ideally be protected as an ester or ether if the substrate is sensitive, though DAST can tolerate free phenols under controlled conditions).
-
Setup: Dry flask, N₂ atmosphere, -78°C cooling bath.
-
Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
-
Reaction:
-
Dissolve substrate in anhydrous DCM. Cool to -78°C.
-
Add DAST (1.1 equiv) dropwise.
-
Allow to warm to RT over 2 hours.
-
-
Quench: Critical Safety Step. Quench at 0°C with saturated NaHCO₃. DAST reacts violently with water.
-
Purification: Standard extraction and silica chromatography.
Reagent Comparison & Selection Guide
| Reagent | State | Reactivity | Safety Profile | Recommended Use |
| S-(Fluoromethyl)diphenylsulfonium BF₄ | Solid | High (Electrophile) | High (Non-volatile) | Primary choice for O-alkylation. |
| Chlorofluoromethane (Freon 31) | Gas | Moderate | Low (Gas, ODS*) | Industrial scale only. |
| Fluoromethyl Tosylate | Liquid (in situ) | High | Moderate (Unstable) | Use if sulfonium salt fails. |
| Sodium Fluoromethanesulfinate | Solid | Radical source | Moderate | C-H functionalization of protected arenes. |
*ODS: Ozone Depleting Substance
References
-
Electrophilic Monofluoromethylation Reagents
- Citation: Prakash, G. K. S., et al. "S-(Fluoromethyl)diphenylsulfonium Salts: New Electrophilic Monofluoromethylating Reagents." Journal of Organic Chemistry, 2008.
-
Source:
-
Direct Monofluoromethylation of Phenols
- Citation: Akkarasamiyo, S., et al. "Direct O-monofluoromethylation of phenol derivatives." Chemical Review and Letters, 2024.
-
Source:
-
Radical C-H Monofluoromethylation
- Citation: Fujiwara, Y., et al. "Practical C–H functionalization of quinolines with radical equivalents." Nature, 2012.
-
Source:
-
Review of Fluorination Reagents
- Citation: Ni, C., et al.
-
Source:
-
Deoxyfluorination Protocols
-
Citation: Singh, R.P., & Shreeve, J.M. "Nucleophilic Fluorination with DAST." Synthesis, 2002.[2]
-
Source:
-
Sources
Application Notes and Protocols for the Synthesis of Fluorinated Cyclic Amine-Substituted Alkyl Aryl Ethers
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2][3] Fluorinated cyclic amine-substituted alkyl aryl ethers represent a privileged structural motif in numerous biologically active compounds, leveraging the unique properties of fluorine to enhance pharmacokinetic and pharmacodynamic profiles. The introduction of fluorine can modulate key parameters such as lipophilicity, metabolic stability, and binding affinity, often leading to improved drug efficacy.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this important class of molecules. We will delve into the primary synthetic strategies, provide detailed experimental protocols, and offer insights into the rationale behind procedural choices, ensuring a blend of theoretical understanding and practical applicability.
The synthesis of these target molecules primarily relies on two powerful and versatile methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods is often dictated by the electronic nature of the aryl precursor and the desired scope of the reaction.
Key Synthetic Strategies
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups (EWGs).[4][5] The presence of fluorine itself on the aromatic ring can enhance its electrophilicity, making it more susceptible to nucleophilic attack.[6][7]
Mechanism: The reaction proceeds through a two-step addition-elimination mechanism.[6][8] First, the nucleophile (in this case, the cyclic amine) attacks the carbon atom bearing the leaving group (often a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6][8][9] The aromaticity of the ring is temporarily disrupted in this step. In the second, typically faster step, the leaving group is eliminated, restoring the aromaticity and yielding the final product.[6]
The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to SN2 reactions.[9] The high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more prone to nucleophilic attack.[9]
Palladium-Catalyzed Buchwald-Hartwig Amination
For aryl halides that are not sufficiently activated for SNAr, the Buchwald-Hartwig amination offers a robust and highly general alternative for the formation of C-N bonds.[10] While originally developed for C-N bond formation, variations of this reaction can be adapted for the synthesis of aryl ethers (C-O bond formation).[10]
Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a series of key steps:[11]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.
-
Ligand Exchange/Coordination: The amine coordinates to the palladium center, often displacing a ligand.
-
Deprotonation: A base deprotonates the coordinated amine, forming an amido-palladium complex.
-
Reductive Elimination: The desired aryl amine product is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps.[10][12]
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the synthesis of a fluorinated cyclic amine-substituted alkyl aryl ether using an activated fluoroaromatic precursor.
Materials:
-
Activated fluoroaromatic compound (e.g., 1-fluoro-4-nitrobenzene) (1.0 mmol)
-
Cyclic amine (e.g., morpholine) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vial, add the activated fluoroaromatic compound, potassium carbonate, and the magnetic stir bar.
-
Seal the vial with a cap containing a PTFE septum.
-
Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add anhydrous DMF via syringe.
-
Add the cyclic amine via syringe.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-120 °C).
-
Stir the reaction for the specified time (e.g., 4-12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water (20 mL).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general starting point for a small-scale Buchwald-Hartwig amination.[13]
Materials:
-
Aryl halide (e.g., 1-bromo-4-fluorobenzene) (1.0 mmol)
-
Cyclic amine (e.g., piperidine) (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)[13]
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)[13]
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)[13]
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox, to the oven-dried reaction vial, add the aryl halide, palladium precatalyst, and sodium tert-butoxide.[13]
-
Add the magnetic stir bar and seal the vial with a cap containing a PTFE septum.
-
If not in a glovebox, add the solids to the vial and purge with an inert gas for 5-10 minutes.
-
Add the anhydrous, degassed solvent via syringe.[13]
-
Add the cyclic amine via syringe.[13]
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).[13]
-
Stir the reaction for the desired amount of time (e.g., 12-24 hours).[13]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[13]
-
Upon completion, cool the reaction to room temperature.[13]
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[13]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[13]
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by column chromatography.[13]
Data Presentation
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Buchwald-Hartwig Amination |
| Substrate Scope | Requires electron-deficient aryl halides. | Broad scope, including electron-rich and -neutral aryl halides.[10] |
| Leaving Group | F > Cl > Br > I[9] | I > Br > Cl > OTf[11] |
| Catalyst | Typically catalyst-free. | Palladium catalyst with a phosphine ligand is required.[10] |
| Base | Mild bases like K₂CO₃ are often sufficient. | Strong, non-nucleophilic bases like NaOtBu are common.[13] |
| Reaction Conditions | Can often be performed at lower temperatures. | Generally requires elevated temperatures.[13] |
| Cost | Generally more cost-effective. | Palladium catalysts and ligands can be expensive. |
Visualization of Mechanisms and Workflows
Caption: The addition-elimination mechanism of SNAr.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Caption: General experimental workflow for synthesis and purification.
Troubleshooting and Considerations
For SNAr Reactions:
-
Low or No Conversion:
-
Substrate Reactivity: Ensure the aromatic ring is sufficiently activated with strong electron-withdrawing groups ortho or para to the leaving group.[9]
-
Leaving Group: If the reaction is sluggish, consider using a fluoro-substituted starting material if possible, as fluoride is often the best leaving group for SNAr.[9]
-
Temperature: Gradually increase the reaction temperature, as some SNAr reactions require significant thermal energy.
-
-
Side Products:
-
Competing Nucleophiles: Ensure all reagents and solvents are anhydrous to prevent water from acting as a competing nucleophile.
-
Over-reaction: In cases of multiple leaving groups, control stoichiometry and reaction time to favor mono-substitution.
-
For Buchwald-Hartwig Amination:
-
Low or No Product Formation:
-
Inactive Catalyst: Ensure the palladium precatalyst is handled under an inert atmosphere to prevent deactivation.[13]
-
Base Strength: The choice of base is crucial; sodium tert-butoxide is effective for many systems, but others may require optimization.
-
-
Side Products:
Conclusion
The synthesis of fluorinated cyclic amine-substituted alkyl aryl ethers is a critical endeavor in the field of drug discovery. Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination provide powerful and complementary strategies to access these valuable compounds. A thorough understanding of the underlying mechanisms, careful selection of reaction conditions, and systematic troubleshooting are paramount to achieving successful and efficient syntheses. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers working to advance the development of new therapeutics.
References
- BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.
- Tang, H., Luo, J., & Xie, P. (2019). Advances on the Synthesis of Aryl Ethers via Dehydrogenative Coupling. Chinese Journal of Organic Chemistry.
- Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE.
- ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Journal of the American Chemical Society. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
- Andrew D. Campbell. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
- The Cronin Group. (2021). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions.
- SciSpace. (2016). A review on the advancement of ether synthesis from organic solvent to water.
- Chem Help ASAP. (2020). SNAr reaction mechanism. YouTube.
- Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene.
- Stanford University. (n.d.). A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.
- PubMed. (n.d.). Synthesis of Cyclic Ethers with Fluorinated Side Chains.
- Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
- ResearchGate. (2025). New trends in the chemistry of α-fluorinated ethers, thioethers, amines and phosphines.
- Reddit. (2023). SNAr troubleshooting. r/AskChemistry.
- ACS Publications. (2021). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews.
- Nottingham ePrints. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides.
- Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- ACS Publications. (2022). Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. Organic Letters.
- PubMed. (2020). Applications of fluorine-containing amino acids for drug design.
- ResearchGate. (2025). Application of Fluorine in Drug Design.
- Scribd. (n.d.). Advanced SNAr Reaction Guide.
- ACS Publications. (2022). Construction of Fluorinated Amino Acid Derivatives via Cobalt-Catalyzed Oxidative Difunctionalization of Cyclic Ethers. Organic Letters.
- Royal Society of Chemistry. (n.d.). Modular synthesis of cyclic β-difluoroamines. Chemical Communications.
- Semantic Scholar. (n.d.). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
- National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account.
- PubMed. (2025). Utilization of fluorinated α-amino acids in small molecule drug design.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Unique Reactivity of p-Hydroxybenzyl Fluoride in Nucleophilic Substitution Reactions
Abstract: This technical guide provides an in-depth exploration of the nucleophilic substitution reactions of p-hydroxybenzyl fluoride. We move beyond conventional SN1/SN2 paradigms to elucidate the pivotal role of the para-hydroxy group in facilitating these transformations through a highly reactive p-quinone methide intermediate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique reactivity in synthesis. Detailed mechanistic insights, step-by-step experimental protocols, and comparative data are provided to ensure both conceptual understanding and practical success.
Core Concepts: Unraveling the Anomalous Reactivity of p-Hydroxybenzyl Fluoride
At first glance, p-hydroxybenzyl fluoride presents a chemical paradox. Fluorine is classically considered a poor leaving group in nucleophilic substitution reactions due to the exceptional strength of the C-F bond[1]. However, the presence of a hydroxyl group in the para position dramatically alters the substrate's reactivity, making it a highly effective electrophile under specific conditions.
The key to understanding this enhanced reactivity lies not in the direct displacement of the fluoride ion, but in the formation of a transient and highly electrophilic intermediate: the p-quinone methide .
The para-hydroxy group is a powerful electron-donating group through resonance[2][3]. Under neutral or basic conditions, it can facilitate the elimination of the fluoride leaving group, leading to the formation of this reactive intermediate. The driving force for this process is the creation of a conjugated system. Once formed, the p-quinone methide is rapidly attacked by a wide range of nucleophiles at the exocyclic methylene carbon, regenerating the aromatic ring in the product[4][5][6]. This mechanism circumvents the high energy barrier associated with direct C-F bond cleavage typical of SN1 or SN2 pathways.
Mechanistic Pathway: The Quinone Methide Route
The reaction does not proceed through a classical carbocation (SN1) or a concerted displacement (SN2). Instead, it follows a stepwise addition-elimination pathway mediated by the quinone methide.
-
Formation of the p-Quinone Methide: The reaction is initiated by the loss of the fluoride leaving group, assisted by the electron-donating phenol. This step can be promoted by Lewis or Brønsted acids activating the fluoride, or by a base that increases the electron-donating ability of the hydroxyl group[1][5].
-
Nucleophilic Attack: The nucleophile adds to the electrophilic exocyclic carbon of the quinone methide intermediate. This step is typically fast.
-
Rearomatization: Tautomerization or protonation of the resulting phenoxide regenerates the aromatic ring, yielding the final substituted product.
Caption: The Quinone Methide reaction pathway.
Comparative Reactivity Analysis
To underscore the unique role of the p-hydroxy group and the fluoride leaving group, a comparison with related substrates is instructive. The reactivity is profoundly influenced by the substituent at the para-position and the nature of the halogen.
| Substrate | Relative Reaction Rate | Dominant Mechanism | Rationale |
| p-Hydroxybenzyl Fluoride | Very Fast | Quinone Methide | The p-OH group facilitates elimination to form a highly reactive quinone methide intermediate[4][7]. |
| p-Methoxybenzyl Fluoride | Moderate | SN1-like | The p-OCH₃ group stabilizes a benzylic carbocation but cannot form a quinone methide. The reaction is slower due to the stronger C-F bond[8]. |
| Benzyl Fluoride | Very Slow | SN2 | Lacks electronic activation, and the strong C-F bond makes direct displacement difficult[1]. |
| p-Hydroxybenzyl Chloride | Fast | Quinone Methide / SN1 | The p-OH group still allows for the quinone methide pathway. The weaker C-Cl bond also makes a competing SN1 pathway more accessible than for the fluoride analogue[9][10]. |
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Organic solvents are flammable and potentially toxic. Fluoride sources can be corrosive and toxic; handle with care.
Protocol 1: General Procedure for Nucleophilic Substitution with Thiophenol
This protocol details a representative reaction using a soft nucleophile. The choice of a mild, non-nucleophilic base is critical to deprotonate the thiol without significantly deprotonating the phenol, which could lead to side reactions.
Materials:
-
p-Hydroxybenzyl fluoride
-
Thiophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add p-hydroxybenzyl fluoride (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M).
-
Reagent Addition: Add potassium carbonate (1.5 eq) to the solution. Stir the suspension for 5 minutes.
-
Nucleophile Addition: Add thiophenol (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Causality Note: Potassium carbonate is a mild base sufficient to deprotonate the acidic thiol (pKa ≈ 6.6) to generate the thiophenolate nucleophile, but it is generally not strong enough to fully deprotonate the less acidic phenol (pKa ≈ 10), thus favoring the desired reaction pathway.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.
-
Workup - Quenching: Once the starting material is consumed, filter the reaction mixture to remove the K₂CO₃. Dilute the filtrate with ethyl acetate.
-
Workup - Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Causality Note: The NaHCO₃ wash removes any unreacted thiophenol and other acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure p-hydroxyphenyl(phenyl)methyl sulfide.
Caption: General experimental workflow.
Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy
This protocol provides a method to qualitatively or quantitatively assess the reaction rate.
Materials:
-
Deuterated solvent (e.g., Acetonitrile-d₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Sample Preparation: In an NMR tube, dissolve p-hydroxybenzyl fluoride (1.0 eq) and a known amount of the internal standard (e.g., 0.5 eq) in the deuterated solvent.
-
Initial Spectrum (t=0): Acquire a ¹H NMR spectrum of the starting materials. This serves as the t=0 reference point. Ensure the integration of the starting material and the internal standard is accurate.
-
Initiate Reaction: Add the nucleophile and base (as described in Protocol 1) directly to the NMR tube.
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes).
-
Data Analysis:
-
Identify a characteristic peak for the starting material and the product that does not overlap with other signals.
-
Calculate the relative concentration of the starting material and product at each time point by comparing their integral values to the integral of the unchanging internal standard.
-
Plot the concentration of the reactant or product versus time to obtain a kinetic profile of the reaction.
-
Trustworthiness Note: Using a stable, non-reactive internal standard is crucial for accurate quantification, as it provides a constant reference against which changes in reactant and product concentrations can be reliably measured.[11]
-
Scope and Limitations
The quinone methide pathway is highly effective for a variety of "soft" and moderately basic nucleophiles.
-
Effective Nucleophiles: Thiols, secondary amines, 1,3-dicarbonyl compounds, and other stabilized carbanions.
-
Less Effective Nucleophiles: Strongly basic or "hard" nucleophiles (e.g., alkoxides, hydroxide) can lead to side reactions, including polymerization of the quinone methide or deprotonation of the phenol.
-
Solvent Effects: Polar aprotic solvents like acetonitrile or DMF are generally preferred as they can solvate the ionic intermediates without interfering with the nucleophile. Protic solvents may compete as nucleophiles.
Conclusion
The nucleophilic substitution of p-hydroxybenzyl fluoride is a powerful transformation that proceeds through a unique quinone methide-mediated pathway. This mechanism overcomes the inherent stability of the C-F bond, turning a typically poor leaving group into an effective one. By understanding the underlying principles and employing the protocols detailed herein, researchers can effectively utilize this reactivity for the synthesis of diverse molecular architectures relevant to materials science and drug discovery.
References
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]
-
Rokita, S. E., & Walea, L. A. (2011). The Generation and Reactions of Quinone Methides. Photochemistry and Photobiology, 87(5), 977-998. Retrieved from [Link]
-
Science of Synthesis. (2007). Product Class 6: Benzylic Fluorides. Thieme. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
Richard, J. P., Amyes, T. L., & Toteva, M. M. (2003). Substituent effects on carbocation stability: the pK(R) for p-quinone methide. Journal of the American Chemical Society, 125(29), 8758-8759. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Benzylic C(sp3)–H fluorination. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Activating and Deactivating Groups. Retrieved from [Link]
-
Nolte, C., & Mayr, H. (2010). Kinetics of the Solvolyses of Fluoro-Substituted Benzhydryl Derivatives: Reference Electrofuges for the Development of a Comprehensive Nucleofugality Scale. European Journal of Organic Chemistry, 2010(8), 1435-1439. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Reactions of pre‐synthesized para‐quinone methides (p‐QMs) and (B)... [Image]. Retrieved from [Link]
-
Miller, W., & Bernstein, I. (1949). The Preparation and Properties of Some Substituted Benzyl Fluorides. Journal of the American Chemical Society, 71(7), 2465-2467. Retrieved from [Link]
-
Gabba, I. M., et al. (2019). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 15, 2378-2385. Retrieved from [Link]
-
Poss, A. J., & Belter, R. K. (1988). Quinone methide p-hydroxybenzylation of 1,3-diketones. The Journal of Organic Chemistry, 53(7), 1535-1541. Retrieved from [Link]
-
Hughes, E. D., & Ingold, C. K. (1954). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed), 957. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2006). Rate and Product Studies of Solvolyses of Benzyl Fluoroformate. Molecules, 11(7), 503-514. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 11. Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2004). Correlation of the Rates of Solvolysis of Benzoyl Fluoride and a Consideration of Leaving-Group Effects. The Journal of Organic Chemistry, 69(20), 6709-6714. Retrieved from [Link]
-
UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]
-
Utah Tech University. (n.d.). Nucleophilic Substitution. Retrieved from [Link]
-
ChemRxiv. (2022). Biocatalyst-initiated ortho-quinone methide formation and derivatization. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Richard, J. P., et al. (2010). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 132(45), 16119-16130. Retrieved from [Link]
-
ResearchGate. (2018). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Chapter 8: Nucleophilic substitutions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). What is the influence of an alkyl-hydroxy group on a benzene ring? Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]
-
Chemistry Steps. (2019). Reactions at the Benzylic Position. Retrieved from [Link]
-
ResearchGate. (2021). Introduction of Para-Hydroxy Benzyl (PHB) Spacer Greatly Expands the Utility of Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) System: Application to Non-phenolic Payloads. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
Sources
- 1. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.coach [chemistry.coach]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Generation and Reactions of Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituent effects on carbocation stability: the pK(R) for p-quinone methide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Troubleshooting & Optimization
Technical Support Center: 4-(Fluoromethyl)phenol Synthesis & Stability
Ticket ID: F-Bn-OH-402 | Status: Resolved | Tier: 3 (Senior Specialist)
Core Directive: The "Hidden" Instability Mechanism
The Problem: Most researchers approach 4-(fluoromethyl)phenol as a standard benzyl fluoride. This is a fatal error. This molecule contains a "self-destruct" mechanism built into its electronic structure.
The Mechanism (The Quinone Methide Trap): The para-hydroxyl group is a powerful electron donor. In the presence of even weak bases (or polar protic solvents), the phenolic proton is removed. The resulting phenoxide pushes electron density into the ring, expelling the fluoride ion (a good leaving group in this context) to form a highly reactive para-Quinone Methide (p-QM) .
This p-QM intermediate is an electrophilic "super-glue" that will immediately:
-
React with water (reverting to benzyl alcohol).
-
React with itself (polymerizing into insoluble tar).
-
Alkylate biomolecules (if used in bio-assays).
Visualizing the Failure Mode:
Figure 1: The "Push-Pull" mechanism leading to defluorination. The phenolic oxygen "pushes" electrons, expelling the benzylic fluorine.
Strategic Synthesis Protocol
To prevent defluorination, you must disable the electron "push" by protecting the phenolic hydroxyl group. The free phenol should only be generated in situ or stored in non-polar solvents.
Recommended Route: The "Acetate Armor" Strategy
This route isolates 4-(fluoromethyl)phenyl acetate as the stable shelf-entity.
| Step | Reagent | Conditions | Purpose |
| 1. Protection | Acetic Anhydride, Pyridine | DCM, 0°C | Masks the phenol to prevent DAST reaction at the wrong site. |
| 2. Fluorination | DAST (Diethylaminosulfur trifluoride) | DCM, -78°C | Converts benzyl alcohol to benzyl fluoride. |
| 3. Workup | NaHCO | Cold (<5°C) | Neutralizes HF. Heat here triggers decomposition. |
| 4. Storage | None | -20°C, Desiccated | Store as the Acetate Ester . Do not hydrolyze until use. |
Detailed Workflow (Graphviz):
Figure 2: The "Acetate Armor" workflow. The stable acetate ester prevents quinone methide formation during the harsh fluorination step.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a black tar upon adding water. What happened?
-
Diagnosis: You likely had free phenol present (incomplete protection) or your workup was too basic/warm.
-
Fix: Ensure the phenol is 100% protected as an ester or ether before introducing DAST. During workup, pour the reaction mixture into ice-cold NaHCO
. Do not allow the mixture to heat up.
Q2: I see the product by TLC, but after column chromatography, I only recover benzyl alcohol.
-
Diagnosis: Acidic hydrolysis on silica gel. Silica is slightly acidic and contains adsorbed water. This environment catalyzes the loss of fluoride and reaction with water.
-
Fix:
-
Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidity.
-
Use Neutral Alumina instead of silica.
-
Elute rapidly with non-polar solvents (Hexane/EtOAc).
-
Q3: Can I use TBDMS (Silyl) protection instead of Acetate?
-
Diagnosis: Risky. DAST produces HF as a byproduct. HF aggressively cleaves silyl ethers.
-
Fix: If you use TBDMS, you must use a fluorinating agent that does not generate acidic HF species, or include a proton sponge. Acetate or Pivalate esters are superior because they are stable to DAST conditions.
Q4: How do I get the free phenol for my biological assay?
-
Protocol: Do not isolate it.
-
Take your stable 4-(fluoromethyl)phenyl acetate .
-
Dissolve in the assay buffer (if compatible) or a minimal amount of DMSO.
-
Add a generic esterase (e.g., Pig Liver Esterase) or a stoichiometric amount of mild base (at 4°C) immediately before the experiment.
-
The half-life of the free phenol in water at pH 7.4 is short (minutes to hours depending on temperature).
-
Validated Protocol: Synthesis of 4-(Fluoromethyl)phenyl Acetate
Reagents:
-
4-Acetoxybenzyl alcohol (1.0 equiv) [Pre-synthesized from 4-hydroxybenzyl alcohol + Ac
O] -
DAST (Diethylaminosulfur trifluoride) (1.2 equiv)[1]
-
Dichloromethane (Anhydrous)
Procedure:
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. Add 4-acetoxybenzyl alcohol and dissolve in Anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: DAST selectivity is temperature dependent.
-
Addition: Add DAST dropwise via syringe. Do not let the temperature rise.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor by TLC.[1]
-
Quench (The Danger Zone): Pour the reaction mixture slowly into a vigorously stirring beaker of Ice/Sat. NaHCO
.-
Note: Gas evolution (CO
) will occur. Keep cold.
-
-
Extraction: Extract immediately with DCM (x3). Wash organics with Brine.[1] Dry over Na
SO . -
Purification: Flash chromatography on Neutral Alumina (Hexane/EtOAc gradient).
References
-
Mechanism of Quinone Methide Formation
- DAST Fluorination Protocols: Title: Fluorination of Alcohols Using DAST: Practical Examples. Context: Standard protocols for converting benzylic alcohols to fluorides using DAST, emphasizing temperature control. Source:TCI Chemicals Technical Guide
-
Stability of Benzyl Fluorides
Sources
Troubleshooting C-F bond activation in p-hydroxybenzyl fluoride
Ticket ID: C-F_ACT_004 Subject: Troubleshooting C-F Bond Activation & Stability in 4-(Fluoromethyl)phenol Assigned Specialist: Senior Application Scientist, Reactive Intermediates Division
Executive Summary: The "Jekyll & Hyde" Substrate
You are likely encountering issues because p-hydroxybenzyl fluoride is not a standard alkyl fluoride. It possesses an internal "self-destruct" mechanism. The para-hydroxyl group acts as an electron-donating switch that facilitates the elimination of hydrogen fluoride (HF) to form a highly reactive Quinone Methide (QM) intermediate.
Most failures with this substrate stem from treating it like a standard benzyl fluoride. It requires specific handling to prevent spontaneous polymerization (via QM) while achieving controlled activation for nucleophilic substitution.
Diagnostic & Troubleshooting Modules
Module A: Stability & Storage (The "Black Gum" Phenomenon)
User Report: "My white crystalline solid turned into a pink/black gum overnight in the freezer."
Diagnosis: Spontaneous polymerization initiated by trace acid or base. The p-hydroxy group pushes electron density into the ring, expelling the fluoride ion (a good leaving group in this context due to the high lattice energy of forming HF). This generates a p-quinone methide, which rapidly polymerizes.
The Mechanism of Failure:
Figure 1: The spontaneous decomposition pathway of p-hydroxybenzyl fluoride.
Corrective Actions:
-
Acid Scavenging: Store with a solid, non-nucleophilic base (e.g., anhydrous
or solid supported amine) in the vial to neutralize trace HF, which is autocatalytic. -
Temperature: Store at -20°C or lower. The QM formation has a significant activation energy barrier that is surmountable at room temperature.
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) for storage; they facilitate HF elimination via H-bonding.
Module B: Reaction Activation (The "Inert vs. Tar" Dilemma)
User Report: "Standard Lewis Acids (
Diagnosis: "Hard/Soft" Mismatch. Strong Lewis acids coordinate irreversibly to the phenolic oxygen or the fluoride, triggering uncontrolled QM formation and polymerization. You need a "soft" activation method that pulls the fluoride gently via Hydrogen Bonding (H-Bonding).[1]
Protocol: H-Bonding Catalysis (The Paquin Method) Instead of metal Lewis acids, use Hexafluoroisopropanol (HFIP) as a solvent or co-solvent. HFIP acts as a specific hydrogen-bond donor to the fluorine atom, lowering the barrier for C-F ionization without generating a "naked" carbocation.
| Parameter | Standard Condition (Avoid) | Recommended Condition (HFIP) |
| Activator | HFIP (Solvent) or Urea catalysts | |
| Mechanism | Hard Lewis Acid abstraction | H-Bonding assisted ionization |
| Intermediate | Unstable Carbocation/QM | Solvated Ion-Pair / Stabilized QM |
| Outcome | Polymerization (Tar) | Controlled Nucleophilic Attack |
Step-by-Step HFIP Protocol:
-
Dissolve: Dissolve the nucleophile (arene, alkene, etc.) in HFIP (or 4:1 DCM:HFIP).
-
Add: Add p-hydroxybenzyl fluoride slowly at 0°C.
-
Monitor: The reaction is often autocatalytic because the released HF also acts as an H-bond donor.
-
Quench: Pour into saturated
immediately to neutralize HF and stop the reaction.
Technical Insight: The high ionizing power but low nucleophilicity of HFIP stabilizes the transition state of the C-F cleavage, allowing the nucleophile to intercept the QM before it polymerizes [1, 2].
Module C: Selectivity (The Hydrolysis Trap)
User Report: "I am isolating p-hydroxybenzyl alcohol instead of my desired alkylated product."
Diagnosis: Competitive Hydrolysis. Water is a potent nucleophile for Quinone Methides. If your solvent is "wet," water will outcompete your carbon nucleophile (Friedel-Crafts) or heteroatom nucleophile.
Troubleshooting Flowchart:
Figure 2: Decision tree for optimizing reaction conditions.
Optimization Steps:
-
Drying: Use molecular sieves (3Å or 4Å) in the reaction vessel.
-
Concentration: Run the reaction at high concentration (>0.5 M). This favors the bimolecular reaction with your nucleophile over the pseudo-first-order reaction with trace water.
-
Nucleophile Strength: If using electron-rich arenes, ensure they are in excess (2-3 equiv).
Critical Safety Protocol: HF Mitigation
WARNING: The activation of p-hydroxybenzyl fluoride generates Hydrogen Fluoride (HF) . While the molar amount is stoichiometric, HF is highly toxic, penetrates skin, and decalcifies bone.
Mandatory Safety Checks:
-
No Glass Traps: If generating significant HF, avoid glass reaction vessels if possible (etching risk), though dilute reactions in HFIP are usually safe in glass.
-
Calcium Gluconate: A tube of 2.5% Calcium Gluconate gel must be physically present on the benchtop before opening the vial.
-
Quenching: Never concentrate the reaction mixture directly. Always quench with basic aqueous solution (Sat.
or ) to convert HF to Fluoride salts ( ) before workup.
References & Authority
-
H-Bonding Activation (Paquin Group):
-
HFIP Solvent Effects:
-
Quinone Methide Chemistry:
-
HF Safety Guidelines:
Sources
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. researchwith.njit.edu [researchwith.njit.edu]
- 3. Friedel-Crafts reaction of benzyl fluorides: selective activation of C-F bonds as enabled by hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ehs.utoronto.ca [ehs.utoronto.ca]
- 8. Hydrofluoric Acid (HF) | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. scispace.com [scispace.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. The Generation and Reactions of Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Self-Immobilizing Quinone Methides for the Fluorescent Sensing of Enzyme Activity [mdpi.com]
- 15. Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Acid-Sensitive Fluoromethyl Phenols
This guide is structured as a Technical Support Center resource, designed for immediate application in a research setting. It bypasses generic advice to focus on the specific "Goldilocks" instability of fluoromethyl phenols.
The Core Problem: The "Goldilocks" Instability
Why is my compound decomposing? Fluoromethyl phenols (mono-, di-, and trifluoromethyl) possess a unique "push-pull" instability that makes them sensitive to both acidic and basic conditions.
-
Acidic Instability (The Silica Trap): The phenolic oxygen is electron-rich. In the presence of acidic silanols (
) or protons ( ), the fluorine atom is activated as a leaving group. This triggers the loss of , generating a highly reactive Quinone Methide (QM) intermediate.[1] -
Basic Instability (The Phenoxide Trap): If the pH is too high (e.g., strong amine modifiers), the phenol deprotonates to a phenoxide. The increased electron density "pushes" the fluoride out (E1cb mechanism), again forming the QM.
The Consequence: The QM intermediate rapidly reacts with water (hydrolysis to hydroxybenzyl alcohol/benzoic acid) or polymerizes, leading to "streaking" on the column and low recovery.
Mechanism Visualization
Figure 1: Dual-pathway degradation of fluoromethyl phenols. Both acidic and basic extremes lead to the same reactive intermediate.
Purification Protocols
Method A: Neutral Alumina (The "Gold Standard")
Best For: Highly sensitive mono-fluoromethyl (
Protocol:
-
Stationary Phase: Use Neutral Alumina, Brockmann Grade III .
-
Note: Commercial alumina is usually Grade I (very active). To convert to Grade III, add 6% water (w/w) to the alumina and shake until free-flowing. This lowers the activity and prevents irreversible adsorption.
-
-
Solvent System: Hexanes / Ethyl Acetate (avoid halogenated solvents like DCM if possible, as they can become acidic over time).
-
Loading: Dry load onto a small amount of neutral alumina, not silica.
-
Elution: Run the gradient as normal. The compound should elute as a tight band without tailing.
Method B: Buffered Silica (The "Triethylamine Trick")
Best For: Trifluoromethyl (
Protocol:
-
The "Pre-Wash" (Crucial Step):
-
Pack the silica column with your starting solvent containing 1% Triethylamine (v/v) .
-
Flush the column with 2–3 column volumes (CV) of this buffer.
-
Why? Adding TEA during the run causes heat generation and baseline drift. Pre-equilibration creates a neutral surface before your sample touches it.
-
-
The Mobile Phase:
-
Run your purification using solvents containing 0.5% TEA .
-
Warning: Do not exceed 1-2%. High concentrations of TEA can deprotonate electron-deficient phenols.
-
-
Workup:
-
Rotovap fractions immediately. Do not let the compound sit in the TEA solution for extended periods.
-
Method C: Reverse Phase (C18)
Best For: Polar compounds or those requiring high purity. Why: Silica-free environment.
Protocol:
-
Buffer: Use 10 mM Ammonium Acetate (pH 7.0) .
-
Avoid: Formic acid or TFA (too acidic).
-
Avoid: Ammonium Hydroxide (too basic, pH > 10).
-
-
Solvent: Water / Acetonitrile.
-
Procedure: Standard gradient. The neutral pH buffer stabilizes the C-F bond by preventing protonation while remaining below the pKa of the phenol.
Decision Matrix: Which Method to Choose?
Figure 2: Selection workflow based on compound solubility and fluorination level.
Troubleshooting & FAQ
Q: My compound turned pink/red on the silica column. What happened? A: This is the classic sign of Quinone Methide (QM) formation. QMs are often highly colored (red/orange) due to extended conjugation. The silica was likely too acidic.
-
Fix: Switch to Method A (Neutral Alumina) immediately.
Q: Can I store these compounds in glass vials? A: For short term, yes. For long term, No.
-
Reason: If trace hydrolysis occurs, HF is generated. HF reacts with borosilicate glass to form
and water. The water then triggers more hydrolysis, creating an autocatalytic decomposition loop. -
Fix: Store in plastic (PP/HDPE) vials at -20°C.
Q: I used 5% TEA and my recovery was still low. Should I add more? A: STOP. Adding more base likely worsened the problem. You probably triggered the phenoxide elimination pathway (E1cb).
-
Fix: Reduce TEA to 0.5% or switch to Neutral Alumina. You need neutrality, not basicity.
Q: Can I use "Basic Alumina"? A: Generally, avoid it. Basic alumina can deprotonate phenols (pKa ~8–10). Once deprotonated, the electron donation from the oxygen kicks out the fluoride. Neutral Alumina is the only safe solid phase.
Summary of Stability Data
| Parameter | Acidic Conditions (pH < 4) | Neutral Conditions (pH 7) | Basic Conditions (pH > 9) |
| Dominant Species | Protonated Phenol / H-Bonded | Neutral Phenol | Phenoxide Anion |
| Stability Risk | HIGH (Acid-catalyzed | LOW (Optimal) | HIGH (E1cb Elimination) |
| Primary Decomposition | Hydrolysis to Benzyl Alcohol | Slow Hydrolysis | Polymerization / QM Formation |
| Recommended Phase | Avoid Silica | Neutral Alumina / C18 | Avoid Basic Alumina |
References
-
Mechanism of Hydrolysis
-
Freisleben, A., et al. (2025).[2] Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.
-
Source:
-
-
Quinone Methide Formation
- Toteva, M. M., & Richard, J. P. (2011). The Generation and Reactions of Quinone Methides. Advances in Physical Organic Chemistry.
-
Source:
-
General Purification of Acid-Sensitive Compounds
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Source:
-
Silica Deactivation Protocols
- Technical Guide: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
-
Source:
Sources
Validation & Comparative
Distinguishing p-Hydroxybenzyl Fluoride from p-Cresol Impurities: A Senior Application Scientist's Guide
In the synthesis of specialized chemical entities, particularly within drug development, the purity of intermediates is paramount. The presence of structurally similar impurities can significantly impact reaction yields, downstream processing, and the safety and efficacy of the final active pharmaceutical ingredient (API). A case in point is the synthesis of p-hydroxybenzyl fluoride, where the presence of the common starting material or byproduct, p-cresol, presents a significant analytical challenge. This guide provides an in-depth comparison of analytical methodologies to effectively distinguish and quantify these two compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Challenge: Subtle Structural Differences with Significant Analytical Implications
p-Hydroxybenzyl fluoride (also known as 4-(fluoromethyl)phenol) and p-cresol (4-methylphenol) are structurally very similar, differing only by the substitution of a single hydrogen atom with a fluorine atom in the methyl group. This subtle difference, however, introduces significant changes in the molecule's physicochemical properties, which can be exploited for their separation and identification.
The higher electronegativity of fluorine in p-hydroxybenzyl fluoride compared to the hydrogens in the methyl group of p-cresol is a key differentiator. This influences the polarity, boiling point, and spectroscopic properties of the molecule, forming the basis for the analytical strategies discussed herein.
A Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical for the successful resolution of p-hydroxybenzyl fluoride and its p-cresol impurity. Here, we compare the most effective methods, detailing the causality behind their efficacy.
Table 1: Comparison of Key Physicochemical Properties
| Property | p-Hydroxybenzyl Fluoride (4-(Fluoromethyl)phenol) | p-Cresol (4-Methylphenol) | Rationale for Analytical Relevance |
| Molecular Formula | C₇H₇FO | C₇H₈O | The presence of fluorine in p-hydroxybenzyl fluoride is the primary basis for differentiation in mass spectrometry and 19F NMR. |
| Molecular Weight | 126.13 g/mol | 108.14 g/mol | The mass difference is readily detectable by mass spectrometry. |
| Boiling Point | Estimated to be higher than p-cresol due to increased polarity and potential for hydrogen bonding. | 202 °C[1] | Differences in boiling points are fundamental for separation by Gas Chromatography (GC). |
| Polarity | More polar than p-cresol. | Less polar. | Polarity differences are exploited in High-Performance Liquid Chromatography (HPLC) for differential retention on the stationary phase. |
| Acidity (pKa) | Expected to be slightly more acidic than p-cresol due to the electron-withdrawing effect of fluorine. | ~10.26 | Differences in acidity can influence separation in certain HPLC modes and derivatization reactions. |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification Tool
NMR spectroscopy stands as the most powerful technique for the unambiguous identification of p-hydroxybenzyl fluoride and p-cresol. The unique NMR signatures of ¹H, ¹³C, and particularly ¹⁹F nuclei provide definitive structural confirmation.
Causality of Differentiation in NMR
-
¹H NMR: The protons on the fluoromethyl group (-CH₂F) of p-hydroxybenzyl fluoride will appear as a characteristic doublet due to coupling with the adjacent fluorine atom. This is in stark contrast to the singlet observed for the methyl group (-CH₃) protons of p-cresol.
-
¹³C NMR: The carbon of the fluoromethyl group in p-hydroxybenzyl fluoride will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a feature absent in the ¹³C NMR spectrum of p-cresol.
-
¹⁹F NMR: This is the most direct and sensitive method for detecting the presence of p-hydroxybenzyl fluoride. A signal in the ¹⁹F NMR spectrum is a definitive indicator of a fluorine-containing compound, and its chemical shift and coupling patterns can provide further structural information.[2][3][4]
Experimental Protocol: NMR Analysis
Objective: To definitively identify and quantify p-hydroxybenzyl fluoride and p-cresol in a mixture.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample mixture.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum.
Data Analysis:
-
Identification: Compare the chemical shifts and coupling patterns of the acquired spectra with reference spectra of pure p-hydroxybenzyl fluoride and p-cresol.
-
Quantification: Integrate the characteristic signals of each compound in the ¹H NMR spectrum relative to the integral of the internal standard.
Expected NMR Data Summary
| Nucleus | p-Hydroxybenzyl Fluoride | p-Cresol |
| ¹H NMR | Aromatic protons (~6.8-7.3 ppm), -CH₂F (doublet, ~5.3 ppm, JHF ≈ 48 Hz), -OH (variable) | Aromatic protons (~6.7-7.1 ppm), -CH₃ (singlet, ~2.3 ppm), -OH (variable) |
| ¹³C NMR | Aromatic carbons (~115-156 ppm), -CH₂F (doublet, ~83 ppm, ¹JCF ≈ 170 Hz) | Aromatic carbons (~115-154 ppm), -CH₃ (~20 ppm) |
| ¹⁹F NMR | Triplet (due to coupling with -CH₂- protons, ~ -210 ppm) | No signal |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualization: NMR Differentiation Logic
Sources
A Senior Application Scientist's Guide to the Spectroscopic Identification of Quinone Methide Degradation Products
Introduction: In the landscape of drug development and toxicology, few reactive intermediates are as significant or as notoriously elusive as quinone methides (QMs). These electrophilic species are often implicated in the bioactivation of various xenobiotics, from pharmaceuticals to natural products, leading to covalent binding with cellular macromolecules like proteins and DNA. Their high reactivity and transient nature make direct characterization a formidable challenge. Consequently, the scientific community has pivoted towards a more pragmatic approach: identifying their stable degradation products, typically adducts formed with biological nucleophiles. This guide provides a comparative analysis of the primary spectroscopic techniques used to identify these crucial footprints of QM formation, offering researchers the insights needed to select the most effective methodologies for their work.
The Central Challenge: Generating and Trapping a Transient Species
Before any analysis can occur, the quinone methide must be generated in a controlled manner and "trapped" to form a stable, analyzable product. The QM itself is often too short-lived for direct, comprehensive spectroscopic study under typical conditions. The most common strategy involves trapping the QM with a potent nucleophile, such as glutathione (GSH), which is also biologically relevant as a key cellular detoxifier.[1][2]
The formation of a QM from a parent compound (e.g., a phenol-containing drug) can be initiated through several methods, including enzymatic oxidation (e.g., with horseradish peroxidase or tyrosinase), chemical oxidation, or photolysis.[3][4] The resulting QM is a powerful electrophile that readily undergoes a Michael-type addition with the thiol group of GSH to form a stable thioether conjugate.[2][5] It is this stable adduct—the degradation product—that serves as the primary target for spectroscopic identification.
Caption: General workflow for QM generation and subsequent trapping to form a stable adduct for analysis.
A Comparative Guide to Spectroscopic Techniques
The choice of analytical technique is paramount and depends entirely on the information required. While one method may confirm the presence of an adduct, another is needed to define its precise chemical structure.
| Technique | Primary Information | Sensitivity | Structural Detail | In-Situ Monitoring |
| LC-MS/MS | Molecular Weight & Fragmentation | Very High | Moderate (Confirms conjugate, suggests location) | No (Requires separation) |
| NMR | Unambiguous Structure & Connectivity | Low | Very High (Defines regiochemistry) | No (Requires pure sample) |
| UV-Vis | Electronic Transitions (Chromophores) | Moderate | Very Low (Confirms reaction, not structure) | Yes |
| FTIR | Functional Groups | Moderate | Low (Confirms functional group changes) | Yes |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the workhorse for detecting and identifying QM-derived metabolites and adducts from complex biological matrices.[6][7] Its power lies in the coupling of chromatographic separation with the high sensitivity and specificity of mass analysis.[8]
-
Principle of Detection: The LC system first separates the stable QM-GSH adduct from the parent compound, unreacted GSH, and other matrix components. The separated components are then ionized (typically via electrospray ionization, ESI) and enter the mass spectrometer. The first mass analyzer (MS1) selects the ion corresponding to the predicted molecular weight of the adduct (e.g., [M+H]⁺ of Parent Drug + GSH). This selected ion is then fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed by the second mass analyzer (MS2).[7]
-
Strengths & Causality:
-
Unmatched Sensitivity: LC-MS/MS can detect adducts at femtomole to picomole levels, which is essential as these products are often formed in low abundance in biological systems.
-
Molecular Weight Confirmation: It provides definitive evidence of adduct formation by identifying an ion with the exact mass of the precursor compound plus the trapping agent.[9]
-
High Throughput: Modern systems allow for rapid screening of multiple samples, making it ideal for metabolic stability and reactive metabolite screening studies.
-
-
Limitations:
-
Structural Ambiguity: While MS/MS fragmentation patterns provide clues to the adduct's structure, they often cannot definitively distinguish between isomers. For example, it can be challenging to determine if GSH has added to the A-ring or B-ring of a flavonoid without authentic standards.[2][10]
-
Influence of Adduct Type: The type of precursor ion (e.g., [M+H]⁺ vs. [M+Na]⁺) can significantly alter the fragmentation pattern, complicating spectral interpretation and library matching.[11]
-
Experimental Protocol: LC-MS/MS Screening for QM-GSH Adducts
-
Reaction Incubation: Incubate the parent compound (e.g., 50 µM) in a relevant biological matrix (e.g., rat liver microsomes with an NADPH-regenerating system) in the presence of a trapping agent (e.g., 1 mM GSH) at 37°C for 60 minutes.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates proteins while keeping the analytes in solution.
-
Sample Preparation: Centrifuge the quenched sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
-
LC Separation: Inject the sample (e.g., 10 µL) onto a C18 reverse-phase column (e.g., 2.1 x 100 mm). Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid, at a flow rate of 0.2-0.4 mL/min.[1] The formic acid is crucial for promoting good ionization in positive ESI mode.
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode.
-
Full Scan: Initially, perform a full scan to identify the m/z corresponding to the expected GSH adduct ([M_parent + 307.08 + H]⁺).
-
Product Ion Scan: Perform a product ion scan on the suspected parent ion to obtain its fragmentation spectrum. Look for characteristic fragments, such as the loss of the glutamyl moiety (-129 Da) from the GSH conjugate.[12]
-
Caption: Typical experimental workflow for LC-MS/MS analysis of QM-GSH adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
When the goal is unambiguous structural elucidation, NMR is the gold standard.[13] While MS can tell you that an adduct has formed, NMR can tell you precisely where it has formed. This is critical for understanding the regioselectivity of QM reactions.[4][14]
-
Principle of Detection: NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus dictates its specific resonance frequency (chemical shift). By analyzing the ¹H and ¹³C spectra, and using 2D techniques like COSY, HSQC, and HMBC to establish correlations between nuclei, the complete chemical structure can be pieced together.[15]
-
Strengths & Causality:
-
Definitive Structure Elucidation: NMR is the only technique that can provide a complete, unambiguous 3D picture of the molecule, including the exact site of GSH conjugation.[2] This is achieved by observing the disappearance of a proton signal on the aromatic ring where the substitution occurred and the appearance of signals corresponding to the GSH moiety.[10]
-
Stereochemistry: Advanced NMR techniques can even determine the stereochemistry of the newly formed chiral center.
-
-
Limitations:
-
Low Sensitivity: NMR is inherently much less sensitive than MS, typically requiring microgram to milligram quantities of highly purified sample. This often necessitates scaling up reactions and performing laborious HPLC purification.
-
Complexity: For large molecules, the spectra can become very crowded and complex, requiring sophisticated 2D experiments and expert interpretation.
-
Experimental Protocol: NMR Characterization of a Purified QM-GSH Adduct
-
Scale-Up and Purification: Generate the QM-GSH adduct in a larger volume reaction. Purify the adduct of interest using semi-preparative HPLC, collecting the corresponding fraction.
-
Lyophilization: Lyophilize the collected HPLC fraction to remove the aqueous mobile phase, yielding the purified adduct as a solid.
-
Sample Preparation: Dissolve a sufficient amount of the purified adduct (typically >500 µg) in 0.5 mL of a deuterated solvent (e.g., Methanol-d₄, DMSO-d₆). The choice of solvent is critical to ensure the analyte is fully dissolved and to avoid interfering signals from the solvent itself.
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 500 MHz or greater).
-
1D Spectra: Acquire ¹H and ¹³C spectra to observe the chemical shifts of all protons and carbons.
-
2D Spectra: Acquire a COSY spectrum to establish proton-proton couplings (connectivity), an HSQC spectrum to link protons to their directly attached carbons, and an HMBC spectrum to see long-range (2-3 bond) correlations between protons and carbons. This HMBC data is often the key to definitively linking the GSH moiety to a specific carbon on the parent molecule.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides a more dynamic, real-time view of the reaction. While it lacks the structural resolving power of MS or NMR, it is an excellent tool for monitoring the kinetics of QM formation and its subsequent decay or trapping.[16]
-
Principle of Detection: This technique measures the absorption of light in the UV and visible regions. The conjugated π-system of a quinone methide typically has a distinct and often strong absorption maximum (λmax) that differs from both its phenolic precursor and its final degradation product.[17]
-
Strengths & Causality:
-
Kinetic Monitoring: By monitoring the change in absorbance at the QM's characteristic λmax over time, one can directly measure its rate of formation and decay. This is invaluable for determining reaction kinetics and half-life.
-
Simplicity and Accessibility: UV-Vis spectrophotometers are common in most laboratories and the experiments are relatively simple and quick to perform.
-
-
Limitations:
-
Low Specificity: A change in the UV-Vis spectrum confirms that a reaction is occurring but provides minimal structural information. Many compounds absorb in the same region, making it unsuitable for complex mixtures without prior separation.[18]
-
Experimental Protocol: Kinetic Monitoring of QM Trapping by UV-Vis
-
Determine λmax: If possible, generate the QM transiently (e.g., by flash photolysis) or find a literature value for its characteristic absorption maximum.
-
Prepare Reagents: In a quartz cuvette, place a solution of the phenolic precursor in a suitable buffer.
-
Initiate Reaction: At time t=0, add the oxidizing agent (e.g., HRP/H₂O₂) and the trapping agent (GSH) to the cuvette.
-
Acquire Data: Immediately begin recording the UV-Vis spectrum at set time intervals (e.g., every 10 seconds). Monitor the rise and fall of the absorbance at the QM's λmax and the concomitant rise of a new peak corresponding to the adduct.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the specific functional groups within a molecule. It is particularly useful for providing direct evidence of the unique carbonyl bond present in the quinone methide structure.[19]
-
Principle of Detection: FTIR measures the absorption of infrared light, which excites molecular vibrations. Specific bonds (e.g., C=O, O-H, C-H) vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint". The quinone methide C=O stretch is typically a strong, sharp band in the region of 1630-1670 cm⁻¹.[20][21]
-
Strengths & Causality:
-
Functional Group Identification: Provides direct evidence for the conversion of a phenol (broad O-H stretch) to a quinone methide (sharp C=O stretch) and finally to the adduct (disappearance of the QM C=O stretch).
-
In-Situ Analysis: With specialized probes (e.g., ATR-FTIR), it is possible to monitor reactions in real-time without sample workup, providing kinetic and mechanistic data.[19][22]
-
-
Limitations:
-
Structural Ambiguity: Like UV-Vis, FTIR is excellent for confirming the presence of certain functional groups but cannot reveal the overall molecular structure or site of adduction on a complex molecule.
-
Solvent Interference: Many common solvents, particularly water, have strong IR absorbances that can obscure important regions of the spectrum.
-
Experimental Protocol: In-Situ FTIR Monitoring of QM Formation
-
Background Spectrum: Acquire a background spectrum of the solvent and precursor solution using an in-situ FTIR probe.
-
Initiate Reaction: Add the oxidizing agent to the reaction vessel to initiate the formation of the quinone methide.
-
Monitor Spectral Changes: Record spectra continuously over time. Look for the disappearance of the broad phenol O-H band (~3400 cm⁻¹) and the appearance of a new, sharp C=O stretching band (~1650 cm⁻¹), which is direct evidence of QM formation.[20]
-
Monitor Degradation: If a trapping agent is added, the QM's C=O band will subsequently decrease in intensity as the adduct is formed.
Caption: Decision tree for selecting the appropriate spectroscopic technique.
Conclusion
The spectroscopic identification of quinone methide degradation products is a multi-faceted challenge that requires a synergistic analytical approach. No single technique provides all the answers. The journey begins with the high-sensitivity screening power of LC-MS/MS to confirm adduct formation in complex mixtures. For those adducts that require full structural characterization, purification followed by NMR analysis is indispensable for determining precise connectivity and regiochemistry. Finally, UV-Vis and FTIR spectroscopy offer powerful, real-time windows into the reaction dynamics, allowing for the kinetic characterization of these transient but critical intermediates. By understanding the strengths and limitations of each method, researchers can design robust experimental workflows to confidently identify and characterize the tell-tale signs of quinone methide activity.
References
-
van der Woude, H., et al. (2002). Identification of o-quinone/quinone methide metabolites of quercetin in a cellular in vitro system. FEBS Letters, 518(1-3), 113-118.
-
Boersma, M. G., et al. (2002). The Regioselectivity of Glutathione Adduct Formation with Flavonoid Quinone/Quinone Methides Is pH-Dependent. Chemical Research in Toxicology, 15(3), 428-436. [Link]
-
Toteva, M. M., & Richard, J. P. (2011). The Generation and Reactions of Quinone Methides. Advances in Physical Organic Chemistry, 45, 39-91. [Link]
-
Boersma, M. G., et al. (2000). Peroxidase-catalyzed formation of quercetin quinone methide-glutathione adducts. Archives of Biochemistry and Biophysics, 378(2), 235-244. [Link]
-
van der Woude, H., et al. (2002). The regioselectivity of glutathione adduct formation with flavonoid quinone/quinone methides is pH-dependent. Chemical Research in Toxicology, 15(3), 428-436. [Link]
-
Boersma, M. G., et al. (2001). Structure-activity study on the quinone/quinone methide chemistry of flavonoids. Chemical Research in Toxicology, 14(4), 421-430. [Link]
-
Boersma, M. G., et al. (2001). Structure−Activity Study on the Quinone/Quinone Methide Chemistry of Flavonoids. Chemical Research in Toxicology, 14(4), 421-430. [Link]
-
Lin, D., et al. (2019). Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(10), 1946-1958. [Link]
-
Wang, S., et al. (2017). Direct evidence from in situ FTIR spectroscopy that o-quinonemethide is a key intermediate during the pyrolysis of guaiacol. Analytical and Bioanalytical Chemistry, 409(10), 2531-2537. [Link]
-
Tezuka, Y., et al. (1991). 1H and 13C NMR spectral assignments of some ene-quinonemethide nortriterpenoids. Magnetic Resonance in Chemistry, 29(12), 1531-1534. [Link]
-
Pissarra, J., et al. (2007). Anthocyanone A: a quinone methide derivative resulting from malvidin 3-O-glucoside degradation. Journal of Agricultural and Food Chemistry, 55(10), 4060-4065. [Link]
-
Krayushkin, M. M., et al. (2021). Trapping of in situ generated ortho- and para-quinone methides by imidazoles and pyrazoles: a simple route to green synthesis of benzopyrone-azole hybrids and their evaluation as α-glucosidase inhibitors. RSC Advances, 11(52), 32909-32918. [Link]
-
Neudeck, A., et al. (2020). Synthesis and Trapping of the Elusive Ortho-Iminoquinone Methide Derived from α-Tocopheramine and Comparison to the Case of α-Tocopherol. Molecules, 25(15), 3532. [Link]
-
Ltaief, S., et al. (2019). Formation of Quinone Methides by Ultrafast Photodeamination: A Spectroscopic and Computational Study. The Journal of Organic Chemistry, 84(13), 8493-8502. [Link]
-
Karabelas, K., & Moore, H. W. (1986). Trimethylsilylmethyl-1,4-benzoquinones. Generation and trapping of o-quinone methides. Journal of the American Chemical Society, 108(22), 7073-7074. [Link]
-
Freccero, M., et al. (2004). Synthesis, spectroscopic characterization and chemical reactions of stable o-QM on solid phase. Organic & Biomolecular Chemistry, 2(24), 3632-3639. [Link]
-
Dyall, L. K., & Winstein, S. (1972). Nuclear magnetic resonance spectra and characterization of some quinone methides. Journal of the American Chemical Society, 94(7), 2196-2199. [Link]
-
Jurd, L. (1964). O-quinone methides. II. Trapping with production of chromans. The Journal of Organic Chemistry, 29(9), 2602-2605. [Link]
-
Rosenau, T., et al. (2002). Stabilization and first direct spectroscopic evidence of the o-quinone methide derived from vitamin E. Organic Letters, 4(24), 4285-4288. [Link]
-
Ma, C., et al. (2018). Time-Resolved Spectroscopic and Density Functional Theory Investigation of the Photogeneration of a Bifunctional Quinone Methide in Neutral and Basic Aqueous Solutions. Molecules, 23(12), 3121. [Link]
-
Gan, J., et al. (2020). Mass spectrometric product ion spectra for predicted quinone metabolite adducts for OXFBD02. ResearchGate. [Link]
-
Deswal, S., & Biju, A. T. (2022). Experimental and spectroscopic evidence of the hidden triplet transition state of quinone methide: A new reactivity paradigm. Request PDF on ResearchGate. [Link]
-
Zeidan, M., et al. (2018). LC-MS/MS Reveals the Formation of Reactive Ortho-Quinone and Iminium Intermediates in Saracatinib Metabolism: Phase I Metabolic Profiling. Clinica Chimica Acta, 482, 84-94. [Link]
-
Johnson, T. (2017). Fluorescence and UV-VIS studies of quinone-induced protein modifications. UTC Scholar. [Link]
-
Reusch, W. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Michigan State University Chemistry Department. [Link]
-
ResearchGate. (n.d.). UV visible spectrum of chemically formed quinone at 0 h and 120 h in 3 M H2SO4. [Link]
-
ResearchGate. (n.d.). UV–vis spectra of the three quinone molecules. [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of quinone-methide 2a in CD3OD. [Link]
-
Wang, Q., et al. (2021). FTIR characterization of quinone electrodes. ResearchGate. [Link]
-
Chen, J., et al. (2014). Supporting Information for Asymmetric Phosphine-Catalyzed [4+2] Annulation of o-Quinone Methides with Allenoates. The Royal Society of Chemistry. [Link]
-
Patsnap. (2023). Use FTIR to Assess Chemical Reactions Kinetics. Patsnap Eureka. [Link]
-
Singh, P., & Kumar, S. (2020). A Mini-Review: Quinones and their Derivatives for Selective and Specific Detection of Specific Cations. Journal of Chemical Reviews, 2(4), 261-285. [Link]
-
Oberacher, H., & Urban, E. (2007). Electrochemistry and LC–MS for Metabolite Generation and Identification: Tools, Technologies and Trends. LCGC International. [Link]
-
Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 40, 66-79. [Link]
-
Shimadzu. (n.d.). LC-MS/MS Method Package for Primary Metabolites. Shimadzu Italia. [Link]
-
The Analytical Scientist. (2023). Why Adduct Choice Matters in Tandem Mass Spectrometry. [Link]
-
Lakshmi, K. V., et al. (2012). Time-resolved FTIR difference spectroscopy for the study of photosystem I with high potential naphthoquinones incorporated into the A1 binding site. eScholarship. [Link]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Peroxidase-catalyzed formation of quercetin quinone methide-glutathione adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Generation and Reactions of Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regioselectivity of glutathione adduct formation with flavonoid quinone/quinone methides is pH-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity study on the quinone/quinone methide chemistry of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS reveals the formation of reactive ortho-quinone and iminium intermediates in saracatinib metabolism: Phase I metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. researchgate.net [researchgate.net]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. scholar.utc.edu [scholar.utc.edu]
- 19. Direct evidence from in situ FTIR spectroscopy that o-quinonemethide is a key intermediate during the pyrolysis of guaiacol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. Use FTIR to Assess Chemical Reactions Kinetics [eureka.patsnap.com]
Safety Operating Guide
4-(Fluoromethyl)phenol proper disposal procedures
Executive Summary & Immediate Action
Stop and Assess: 4-(Fluoromethyl)phenol is a halogenated phenolic compound .[1] It poses a dual threat: corrosivity (characteristic of phenols) and fluorine content (requiring specialized incineration to manage hydrofluoric acid emissions).[1]
Crucial Disposal Directive:
-
NEVER mix with non-halogenated solvents (e.g., acetone, ethanol) unless the entire container is re-labeled as "Halogenated Waste" (significantly increasing disposal costs).[1]
-
ALWAYS segregate into the Halogenated Organic Waste stream.[1]
Chemical Profile & Hazard Logic
To dispose of a chemical safely, you must understand the "Why" behind the regulations.[1] The 4-(Fluoromethyl)phenol molecule contains a phenol ring and a fluorinated methyl group (
| Feature | Property | Disposal Implication |
| Chemical Structure | Contains Fluorine.[1][3] Must be incinerated in a facility with flue gas scrubbing to capture HF.[1] | |
| Acidity (pKa) | ~10 (Phenolic) | Weakly acidic.[1] Incompatible with strong oxidizers and concentrated bases.[1] |
| Physical State | Solid (typically) | Dust inhalation risk during transfer.[1][4] Requires solid waste protocols if not in solution.[1] |
| Toxicity | Acute Tox / Corrosive | Rapid dermal absorption.[1] Standard latex gloves are insufficient; use Nitrile or Neoprene.[1] |
| RCRA Status | Characteristic (D002) | Likely not U-listed specifically, but regulated as Corrosive/Toxic waste.[1] |
Waste Stream Decision Logic
The following decision tree illustrates the critical segregation steps required to maintain compliance and safety.
Figure 1: Waste segregation logic flow. Note that introducing a fluorinated compound into a non-halogenated stream contaminates the entire volume, necessitating the more expensive "Halogenated" disposal route.[1]
Detailed Disposal Protocols
Protocol A: Liquid Waste (Solutions)
Context: You have reaction mixtures or mother liquors containing 4-(Fluoromethyl)phenol.[1]
-
Select Container: Use an HDPE (High-Density Polyethylene) or glass container.[1] Avoid metal containers due to the corrosive nature of phenols.[1]
-
pH Check: If the waste solution is highly acidic (pH < 2) or basic (pH > 12.5), neutralize it to pH 5–9 using dilute sulfuric acid or sodium bicarbonate before adding it to the solvent drum.[1] This prevents exothermic reactions in the bulk waste container.[1]
-
Segregation: Pour into the container marked "HALOGENATED SOLVENT WASTE." [1]
-
Labeling: clearly write the full chemical name "4-(Fluoromethyl)phenol" on the hazardous waste tag.[1] Do not use abbreviations like "4-FMP."
Protocol B: Solid Waste (Pure Substance & Contaminated Items)
Context: Expired pure chemicals, contaminated gloves, weighing boats, or paper towels.[1]
-
Primary Containment: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).[1]
-
Secondary Containment: Seal the bag and place it inside a secondary rigid container (e.g., a wide-mouth plastic jar) labeled "HAZARDOUS SOLID WASTE - TOXIC."
-
Sharps: If the phenol is on needles or broken glass, it must go into a Hard-Sided Sharps Container , not the soft solid waste bag.[1]
Spill Management: The P.A.C.T. Framework
Phenols are rapidly absorbed through the skin and can cause systemic toxicity and chemical burns.[1] A spill requires immediate, disciplined action.[1][4]
Figure 2: The P.A.C.T. (Protect, Assess, Contain, Terminate) workflow for laboratory spills.
Specific Cleaning Agents:
-
Do not use water initially. Water can spread the phenol, increasing the surface area for vaporization and absorption.[1]
-
Use PEG-300 or PEG-400 (Polyethylene Glycol): If available, use PEG to solubilize and wipe up phenol residues.[1] PEG reduces the volatility and skin penetration risk compared to water or ethanol.[1]
Regulatory Compliance & Grounding
Compliance is not optional.[1] It is the documentation of safety.[1]
-
US EPA (RCRA): While 4-(Fluoromethyl)phenol may not have a specific "U-List" number (unlike Phenol, U188), it falls under Characteristic Waste due to toxicity and corrosivity.[1]
-
Waste Codes:
Documentation Requirement: Ensure your Satellite Accumulation Area (SAA) log accurately reflects the addition of "Fluorinated Phenols" to the container.
References
-
PubChem. 4-Fluoro-3-(trifluoromethyl)phenol Compound Summary (Analogous Hazard Profile). National Library of Medicine.[1] Available at: [Link][1]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA Guidelines.[1][3][5] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol).[1] Available at: [Link][1]
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Chapter 8: Management of Waste.[1][2] Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
